DH97-7
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[3-(2-aminoethyl)-2-benzylindol-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-2-3-13-22(25)24-20-12-8-7-11-18(20)19(14-15-23)21(24)16-17-9-5-4-6-10-17/h4-12H,2-3,13-16,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQBIBNCSCLVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C2=CC=CC=C2C(=C1CC3=CC=CC=C3)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of DH97-7: A Technical Guide to a Selective MT2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
DH97-7, chemically known as N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide, is a potent and selective antagonist of the melatonin receptor 2 (MT2). This G protein-coupled receptor (GPCR) is a key player in regulating circadian rhythms, sleep, and other physiological processes. The selectivity of this compound for the MT2 over the MT1 receptor subtype makes it a valuable pharmacological tool for elucidating the distinct roles of these receptors and a potential lead compound for the development of novel therapeutics targeting melatonergic signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinity, functional antagonism, and the downstream signaling pathways it modulates.
I. Binding Affinity and Selectivity
The primary mechanism of action of this compound is its competitive binding to the MT2 receptor, thereby preventing the endogenous ligand, melatonin, from activating it. The binding affinity and selectivity of this compound have been determined through radioligand binding assays.
Quantitative Data: Binding Affinity of this compound
| Receptor | Radioligand | Kᵢ (nM) | pKᵢ | Selectivity (MT1/MT2) | Reference |
| Human MT1 | 2-[¹²⁵I]-iodomelatonin | 1100 | 6.0 | 4.37-fold | [1] |
| Human MT2 | 2-[¹²⁵I]-iodomelatonin | 252 | 6.6 | - | [1] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. pKᵢ: The negative logarithm of the Kᵢ value.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human MT1 and MT2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
This compound (competitor ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Non-specific binding control: Melatonin (1 µM).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membrane preparations with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and varying concentrations of this compound in the binding buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 120 minutes at 37°C).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
II. Functional Antagonism of MT2 Receptor Signaling
This compound acts as a functional antagonist, meaning it not only binds to the MT2 receptor but also blocks the intracellular signaling cascade that is normally initiated by melatonin. The MT2 receptor primarily couples to the Gαi subunit of the heterotrimeric G protein.
Signaling Pathway of MT2 Receptor and its Inhibition by this compound
Activation of the MT2 receptor by melatonin leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking melatonin's access to the receptor, this compound prevents this signaling cascade.
Caption: this compound competitively antagonizes the MT2 receptor, preventing melatonin-induced Gαi protein activation and subsequent inhibition of adenylyl cyclase, thereby blocking the decrease in intracellular cAMP.
Functional Assay Data
The antagonistic activity of this compound is quantified in functional assays that measure the downstream effects of MT2 receptor activation, such as changes in cAMP levels.
Experimental Protocol: cAMP Functional Assay
Objective: To determine the functional antagonist activity of this compound at the MT2 receptor.
Materials:
-
HEK293 cells stably expressing the human MT2 receptor.
-
Melatonin (agonist).
-
This compound (antagonist).
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture reagents.
Procedure:
-
Cell Culture: Plate the MT2-expressing HEK293 cells in a suitable microplate format.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulation: Add a fixed concentration of melatonin (typically the EC₅₀ concentration) in the presence of forskolin to stimulate cAMP production.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the melatonin dose-response curves in the absence and presence of different concentrations of this compound. A rightward shift in the melatonin dose-response curve in the presence of this compound indicates competitive antagonism. The pA₂ value can be calculated from these shifts using Schild analysis.
III. Experimental Workflow
The characterization of a novel compound like this compound as a selective receptor antagonist follows a logical experimental workflow.
Caption: The experimental workflow for characterizing this compound involves synthesis, binding assays to determine affinity and selectivity, functional assays to confirm antagonism, and in vivo/ex vivo studies to assess physiological effects.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the MT2 melatonin receptor. Its mechanism of action is centered on its ability to competitively block the binding of melatonin to the MT2 receptor, thereby inhibiting the Gαi-mediated downstream signaling pathway that leads to a reduction in intracellular cAMP levels. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and utilization of this compound as a critical tool in melatonin receptor research and as a potential scaffold for the development of novel therapeutics for circadian rhythm disorders and other conditions where MT2 receptor modulation is desired.
References
DH97-7 as a selective MT2 receptor antagonist.
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of DH97-7, a potent and selective antagonist for the melatonin receptor 2 (MT2). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile and experimental characterization of this compound.
Introduction
Melatonin, a neurohormone primarily synthesized by the pineal gland, plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes. Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), the melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2). While both receptors are involved in mediating melatonin's effects, they exhibit distinct signaling pathways and physiological roles. The MT2 receptor, in particular, has garnered significant interest as a therapeutic target for circadian rhythm disorders, mood disorders, and pain management.
This compound has emerged as a valuable pharmacological tool for studying the specific functions of the MT2 receptor due to its high selectivity over the MT1 receptor. This document summarizes the available quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Data
The pharmacological profile of this compound is defined by its high binding affinity and selectivity for the MT2 receptor. The available data from radioligand binding assays are summarized in the table below.
| Compound | Receptor | pKi | Ki (nM) | Selectivity (fold) |
| This compound | MT2 | 8.03 | 9.33 | - |
| MT1 | - | 830 | 89 vs MT1 | |
| GPR50 | - | 2130 | 229 vs GPR50 |
Table 1: Binding Affinity and Selectivity of this compound. The pKi value represents the negative logarithm of the inhibitory constant (Ki). The Ki value for MT2 was calculated from the pKi. Selectivity is expressed as the ratio of Ki values (Ki(MT1)/Ki(MT2) and Ki(GPR50)/Ki(MT2)). Data sourced from commercially available technical data sheets.[1][2]
Signaling Pathways
The MT2 receptor primarily couples to the Gi alpha subunit of the heterotrimeric G protein. As an antagonist, this compound blocks the downstream signaling cascade typically initiated by the binding of an agonist like melatonin.
MT2 Receptor Signaling Pathway
The canonical signaling pathway for the MT2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This, in turn, reduces the activity of protein kinase A (PKA).
Figure 1: MT2 Receptor Signaling Pathway. This diagram illustrates the canonical Gi-coupled signaling cascade of the MT2 receptor and the inhibitory action of the antagonist this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize a selective MT2 receptor antagonist like this compound. These protocols are representative of standard practices in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the MT1 and MT2 receptors.
Objective: To determine the inhibitory constant (Ki) of this compound at human MT1 and MT2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Non-specific binding control: Melatonin (10 µM).
-
Test compound: this compound (at various concentrations).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., 50 pM 2-[¹²⁵I]-iodomelatonin), and 50 µL of either vehicle, non-specific binding control (melatonin), or this compound at various concentrations.
-
Membrane Addition: Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well.
-
Incubation: Incubate the plates at 37°C for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Assay)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency (IC50) of this compound in blocking melatonin-induced inhibition of cAMP production in cells expressing the MT2 receptor.
Materials:
-
Cells stably expressing the human MT2 receptor (e.g., CHO-K1 cells).
-
Melatonin (agonist).
-
This compound (antagonist).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
384-well microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Seeding: Seed the MT2-expressing cells into a 384-well plate at a predetermined optimal density and incubate overnight.
-
Compound Addition:
-
To determine the antagonist effect, pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Following the pre-incubation, add a fixed concentration of melatonin (typically the EC80 concentration, which is the concentration that produces 80% of its maximal effect) and a fixed concentration of forskolin to all wells. Forskolin is used to stimulate cAMP production, allowing for the measurement of its inhibition by the agonist.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured signal (which is inversely proportional to the cAMP concentration in competitive immunoassays) against the logarithm of the this compound concentration. Perform a non-linear regression analysis to determine the IC50 value of this compound.
Experimental Workflow
The characterization of a selective MT2 receptor antagonist like this compound follows a logical progression from initial binding studies to functional assays and potentially in vivo validation.
Figure 2: Experimental Workflow. This diagram outlines the typical workflow for the characterization of a selective MT2 receptor antagonist, from initial in vitro binding and functional assays to subsequent in vivo evaluation.
Conclusion
This compound is a valuable pharmacological tool for the investigation of MT2 receptor function. Its high potency and selectivity enable researchers to dissect the specific roles of the MT2 receptor in various physiological and pathophysiological processes. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive characterization of this compound and other selective MT2 receptor antagonists. Further in vivo studies are warranted to fully elucidate the therapeutic potential of targeting the MT2 receptor with selective antagonists like this compound.
References
The Discovery and Development of DH97-7: A Selective MT2 Melatonin Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of DH97-7, a potent and selective antagonist for the MT2 melatonin receptor. This document details the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, chemically identified as N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide, emerged from structure-activity relationship (SAR) studies on melatonin receptor ligands. It is a derivative of luzindole, lacking the 5-methoxy group characteristic of melatonin agonists but featuring a 2-benzyl moiety. These structural modifications confer a potent and selective antagonist profile at the human MT2 melatonin receptor, making it a valuable tool for investigating the physiological and pathological roles of this receptor subtype.
Quantitative Data
The pharmacological profile of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | pKi |
| Human MT2 | 8.03[1][2] |
pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of the antagonist.
Table 2: Selectivity of this compound for Human MT2 Receptor
| Comparison Receptor | Selectivity (fold) |
| Human MT1 | 89[1][2] |
| Xenopus mel1c | 229[1][2] |
Selectivity is calculated from the ratio of Ki values.
Table 3: Functional Activity of this compound
| Assay | Species/Tissue | Parameter | Value |
| Pigment Aggregation | Xenopus laevis melanophores | pA2 | 5.47-6.60[2] |
| Vasoconstriction | Rat Tail Artery | pEC50 (in the presence of 60 nM this compound) | 8.83[1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that established the pharmacological profile of this compound.
Radioligand Binding Assays
These assays were performed to determine the binding affinity (pKi) and selectivity of this compound for various melatonin receptor subtypes.[2]
-
Receptor Preparations: Membranes from cells expressing recombinant human mt1 and MT2 receptors, and native receptors from chicken brain (for mel1c subtype) were used.
-
Radioligand: 2-[125I]-iodomelatonin was used as the radioligand.
-
Procedure: A constant concentration of the radioligand was incubated with the receptor preparations in the presence of increasing concentrations of this compound.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were then calculated using the Cheng-Prusoff equation.
Pigment Aggregation Assay in Xenopus laevis Melanophores
This functional assay was used to determine the antagonist potency (pA2) of this compound.[2]
-
Cell Line: A clonal line of Xenopus laevis melanophores was used. These cells express melatonin receptors and respond to agonists by pigment aggregation.
-
Procedure: Melanophores were exposed to a fixed concentration of melatonin, which induces pigment aggregation. The ability of increasing concentrations of this compound to competitively inhibit this melatonin-induced aggregation was measured.
-
Data Analysis: The pA2 value was calculated from the Schild plot, which is a graphical representation of the dose-ratio for an antagonist against the logarithm of the molar concentration of the antagonist.
Vasoconstriction Assay in Rat Tail Artery
This ex vivo assay was used to assess the functional antagonism of this compound on a physiological response.[1]
-
Tissue Preparation: Segments of the tail artery from juvenile Wistar rats were isolated and mounted in an organ bath.
-
Procedure: The vasoconstrictor effect of melatonin was measured in the absence and presence of this compound. The shift in the melatonin concentration-response curve caused by this compound was determined.
-
Data Analysis: The pEC50 of melatonin in the presence of a fixed concentration of this compound was calculated to quantify the antagonistic effect.
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at the MT2 melatonin receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the MT2 receptor blocks the binding of the endogenous agonist, melatonin, thereby inhibiting its downstream signaling cascades.
The following diagram illustrates the antagonistic action of this compound on the MT2 receptor signaling pathway.
Caption: Mechanism of action of this compound as an MT2 receptor antagonist.
Synthesis
The chemical synthesis of this compound (N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide) involves the acylation of 2-benzyltryptamine. A general synthetic scheme is outlined below.
Caption: General synthetic route for this compound.
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of MT2 melatonin receptor function. Its high potency and selectivity, coupled with a well-characterized in vitro and ex vivo profile, make it a cornerstone for studies aiming to elucidate the roles of the MT2 receptor in health and disease. This technical guide provides the essential data and methodological insights to facilitate further research and development in this area.
References
DH97-7: A Technical Guide to its Melatonin Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of the compound DH97-7 at the melatonin MT1 and MT2 receptors. It includes quantitative binding data, detailed experimental methodologies for affinity determination, and a visualization of the associated signaling pathways.
Core Data: Binding Affinity of this compound
This compound is recognized as a potent and selective antagonist for the MT2 melatonin receptor. Multiple sources confirm a pKi value of 8.03 for its interaction with the human MT2 receptor.[1][2][3][4][5] The compound displays a significant 89-fold selectivity for the MT2 receptor over the MT1 receptor.[3][4][5]
Based on this information, the inhibitory constants (Ki) have been calculated and are presented in the table below.
| Compound | Receptor | pKi | Ki (nM) | Selectivity (MT1/MT2) |
| This compound | MT2 | 8.03 | 9.33 | 89-fold |
| This compound | MT1 | ~6.08 | ~831 |
Note: The pKi for MT1 was estimated based on the 89-fold selectivity from the MT2 pKi value.
Experimental Protocols: Determination of Ki Values
The determination of the binding affinity (Ki values) of this compound for the MT1 and MT2 receptors typically involves radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the MT1 and MT2 receptors.
Materials:
-
Cell Membranes: Membranes from cell lines stably expressing either the human MT1 or MT2 receptor (e.g., CHO-K1 cells).
-
Radioligand: 2-[125I]-iodomelatonin, a high-affinity, non-selective melatonin receptor agonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., melatonin) to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Workflow:
Procedure:
-
Preparation: Cell membranes expressing either MT1 or MT2 receptors are prepared and quantified. Serial dilutions of the test compound (this compound) and the non-specific binding control are made.
-
Incubation: The cell membranes, a fixed concentration of the radioligand (2-[125I]-iodomelatonin), and varying concentrations of this compound are incubated together in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of a non-labeled ligand is used to determine non-specific binding.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Counting: The radioactivity on the filters is measured using a gamma or scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
Ki Calculation: The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways of MT1 and MT2 Receptors
Melatonin receptors are G protein-coupled receptors (GPCRs). Upon activation by an agonist like melatonin, they initiate intracellular signaling cascades. As an antagonist, this compound would block these pathways.
MT1 Receptor Signaling
The MT1 receptor primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. It can also couple to Gq proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.
MT2 Receptor Signaling
Similar to MT1, the MT2 receptor also couples to Gi proteins to inhibit adenylyl cyclase and reduce cAMP. A distinguishing feature of MT2 signaling is its ability to also inhibit guanylyl cyclase, leading to a decrease in cyclic GMP (cGMP).
References
- 1. DH-97 | MT2 melatonin receptor antagonist | CAS# 220339-00-4 | InvivoChem [invivochem.com]
- 2. labshake.com [labshake.com]
- 3. rndsystems.com [rndsystems.com]
- 4. DH-97 | MT2 melatonin receptor antagonist | CAS 220339-00-4 | DH97 | MT2拮抗剂 | 美国InvivoChem [invivochem.cn]
- 5. rndsystems.com [rndsystems.com]
In-Vitro Characterization of DH97-7: A Preclinical Candidate for Targeted Therapy
Abstract
This document provides a comprehensive in-vitro characterization of DH97-7, a novel small molecule inhibitor. The following sections detail the biochemical and cellular activities of this compound, including its binding affinity, enzymatic inhibition, and effects on downstream signaling pathways. The experimental protocols employed in this characterization are described in detail to ensure reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of targeted therapeutic agents.
Biochemical Activity
Binding Affinity
The binding affinity of this compound to its target protein was determined using surface plasmon resonance (SPR). The equilibrium dissociation constant (KD) was calculated to quantify the strength of the interaction.
Table 1: Binding Affinity of this compound
| Parameter | Value |
| k_on (1/Ms) | 1.2 x 10^5 |
| k_off (1/s) | 6.0 x 10^-4 |
| KD (nM) | 5.0 |
Enzymatic Inhibition
The inhibitory activity of this compound on its target kinase was assessed through a luminescence-based kinase assay. The half-maximal inhibitory concentration (IC50) was determined from a dose-response curve.
Table 2: Enzymatic Inhibition of Target Kinase by this compound
| Parameter | Value (nM) |
| IC50 | 12.5 |
Cellular Activity
Cellular Proliferation
The anti-proliferative effect of this compound was evaluated in a panel of cancer cell lines using a standard MTS assay. The half-maximal effective concentration (EC50) was determined after 72 hours of continuous exposure to the compound.
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Tissue of Origin | EC50 (nM) |
| HCT116 | Colon | 55 |
| A375 | Melanoma | 78 |
| HeLa | Cervical | 120 |
Target Engagement in Cells
To confirm that this compound engages its intended target within a cellular context, a cellular thermal shift assay (CETSA) was performed. The shift in the melting temperature (ΔTm) of the target protein in the presence of this compound indicates target binding.
Table 4: Cellular Target Engagement of this compound
| Cell Line | ΔTm (°C) |
| HCT116 | 4.2 |
Signaling Pathway Analysis
Western blot analysis was conducted to investigate the impact of this compound on the downstream signaling cascade of its target. Treatment with this compound resulted in a dose-dependent decrease in the phosphorylation of key downstream effectors.
Caption: Proposed mechanism of action of this compound on the MAPK/ERK signaling pathway.
Experimental Protocols
Surface Plasmon Resonance (SPR)
-
Instrument: Biacore T200
-
Ligand: Recombinant target protein
-
Analyte: this compound
-
Procedure: The target protein was immobilized on a CM5 sensor chip. A series of this compound concentrations were injected over the chip surface. The association and dissociation rates were monitored in real-time. The resulting sensorgrams were fitted to a 1:1 binding model to determine the kinetic parameters.
Kinase Inhibition Assay
-
Assay Kit: Kinase-Glo® Luminescent Kinase Assay
-
Procedure: The assay was performed in a 384-well plate format. This compound was serially diluted and incubated with the target kinase and its substrate in the presence of ATP. The reaction was stopped, and the remaining ATP was quantified by adding the Kinase-Glo® reagent. Luminescence was measured using a plate reader.
Caption: Workflow for the luminescent kinase inhibition assay.
Cell Proliferation (MTS) Assay
-
Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay
-
Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of this compound concentrations for 72 hours. The MTS reagent was then added to each well, and the plates were incubated for 2 hours. The absorbance at 490 nm was measured using a microplate reader.
Cellular Thermal Shift Assay (CETSA)
-
Procedure: HCT116 cells were treated with either vehicle or this compound. The cells were then harvested, lysed, and the lysate was aliquoted and heated to a range of temperatures. The aggregated proteins were pelleted by centrifugation, and the soluble fraction was analyzed by Western blotting for the target protein. The melting curves were generated, and the change in melting temperature (ΔTm) was calculated.
Western Blotting
-
Procedure: Cells were treated with various concentrations of this compound for 2 hours. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against the phosphorylated and total forms of the target and downstream effectors. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
DH97-7: A Technical Guide to its Selectivity Profile Against Other Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DH97-7 is a potent and specific antagonist of the MT2 melatonin receptor, a G protein-coupled receptor (GPCR) implicated in the regulation of circadian rhythms and other physiological processes. Understanding the selectivity profile of a compound like this compound is paramount in drug development to predict potential off-target effects and to ensure its therapeutic efficacy is derived from its intended mechanism of action. This technical guide provides a comprehensive overview of the known selectivity of this compound, detailed experimental methodologies for assessing receptor binding, and visual representations of the associated signaling pathway and experimental workflows.
Selectivity Profile of this compound
The selectivity of this compound has been primarily characterized against its closely related subtype, the MT1 melatonin receptor, and the Xenopus mel1c receptor. The available data demonstrates a significant preference for the human MT2 receptor.
| Receptor | Species | pKi | Selectivity vs. hMT2 |
| MT2 | Human | 8.03 | - |
| MT1 | Human | - | 89-fold |
| mel1c | Xenopus | - | 229-fold |
A comprehensive screening of this compound against a broader panel of receptors (e.g., other GPCRs, kinases, ion channels) is not publicly available at this time. For a thorough assessment of off-target liabilities, it is recommended to screen this compound against a diverse panel of receptors, such as those offered by commercial vendors, which typically include receptors from the adrenergic, dopaminergic, serotonergic, histaminergic, and muscarinic families, among others.
Experimental Protocols
The determination of the binding affinity and selectivity of this compound is typically achieved through competitive radioligand binding assays. Below is a detailed protocol for such an assay targeting the human MT2 receptor.
Competitive Radioligand Binding Assay for Human MT2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human MT2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line overexpressing the human MT2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: 2-[¹²⁵I]iodomelatonin, a high-affinity radioligand for melatonin receptors.
-
Test Compound: this compound.
-
Non-specific Binding Control: Melatonin (at a high concentration, e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing the human MT2 receptor on ice.
-
Homogenize the membranes in ice-cold assay buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of 2-[¹²⁵I]iodomelatonin (at a final concentration near its Kd, e.g., 100 pM), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of melatonin (10 µM final concentration), 50 µL of 2-[¹²⁵I]iodomelatonin, and 100 µL of the membrane suspension.
-
Competition Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of 2-[¹²⁵I]iodomelatonin, and 100 µL of the membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 60-120 minutes with gentle agitation to reach binding equilibrium.[1]
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding of 2-[¹²⁵I]iodomelatonin as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Signaling Pathways and Experimental Workflows
MT2 Receptor Signaling Pathway
The MT2 melatonin receptor, upon activation by an agonist, primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] It can also signal through other G proteins, such as Gq/11, to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2] Downstream of these initial events, the MT2 receptor can modulate various signaling cascades, including the MAPK/ERK pathway.[2][3]
Experimental Workflow for Receptor Selectivity Profiling
The process of determining the selectivity of a compound involves a tiered approach, starting with primary screening against the main target and followed by broader screening against a panel of other receptors.
References
Unveiling the Profile of DH97: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
DH97 has emerged as a potent and highly selective antagonist for the MT2 melatonin receptor, a target of significant interest for the modulation of circadian rhythms and various physiological processes. This technical guide provides a comprehensive overview of the current understanding of DH97's pharmacokinetic and pharmacodynamic properties. While detailed in vivo pharmacokinetic data for DH97 remains limited in publicly accessible literature, this document synthesizes the available pharmacodynamic parameters and outlines the established experimental protocols for their determination. Furthermore, it elucidates the known signaling pathways associated with MT2 receptor antagonism and presents logical workflows for its preclinical evaluation. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of MT2 receptor modulators.
Introduction
Melatonin, a neurohormone primarily synthesized by the pineal gland, plays a crucial role in regulating the sleep-wake cycle and other circadian rhythms through its interaction with two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2. The distinct anatomical distribution and signaling pathways of these receptors suggest they mediate different physiological functions. The MT2 receptor, in particular, has been implicated in the phase-shifting effects of melatonin on the biological clock. Consequently, selective MT2 receptor antagonists like DH97 are valuable pharmacological tools for dissecting the physiological roles of this receptor subtype and hold therapeutic potential for treating circadian rhythm disorders and other conditions. DH97 is distinguished by its high potency and remarkable selectivity for the human MT2 receptor.
Pharmacodynamics
The primary pharmacodynamic effect of DH97 is its competitive antagonism at the MT2 melatonin receptor.
Receptor Binding Affinity and Selectivity
DH97 exhibits a high binding affinity for the human MT2 receptor. The key quantitative parameter defining this interaction is the pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. DH97 has demonstrated significant selectivity for the MT2 receptor over the MT1 receptor and the related orphan receptor GPR50.[1]
| Parameter | Value | Receptor Subtype | Species | Reference |
| pKi | 8.03 | Human MT2 | Human | [1] |
| Selectivity vs. MT1 | 89-fold | Human MT1 | Human | [1] |
| Selectivity vs. GPR50 | 229-fold | Human GPR50 | Human | [1] |
Functional Antagonism
As a competitive antagonist, DH97 binds to the MT2 receptor at the same site as the endogenous agonist, melatonin, but does not activate the receptor. This binding event prevents melatonin from eliciting its downstream signaling effects. In functional assays, DH97 has been shown to inhibit melatonin-induced responses. For instance, in Xenopus laevis melanocytes, DH97 effectively inhibits melatonin-induced pigment aggregation.[1] Importantly, DH97 displays no intrinsic agonist activity, even at high concentrations.[1]
Signaling Pathways
The MT2 receptor is a Gi/o-coupled GPCR. Its activation by an agonist like melatonin typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] DH97, as an antagonist, blocks this melatonin-induced reduction in cAMP.
Furthermore, MT2 receptor activation has been linked to the modulation of other signaling pathways, including the activation of protein kinase C (PKC).[3] By blocking the MT2 receptor, DH97 is expected to prevent these downstream signaling events initiated by melatonin.
Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME)
As of the latest available information, specific in vivo pharmacokinetic data for DH97, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been detailed in the public domain.
For a small molecule antagonist like DH97, a typical preclinical pharmacokinetic evaluation would involve the following:
-
Absorption: Determining the rate and extent of absorption after oral and intravenous administration to assess bioavailability.
-
Distribution: Measuring the volume of distribution to understand how the compound distributes into various tissues. Plasma protein binding would also be assessed.
-
Metabolism: Identifying the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved in its biotransformation.
-
Excretion: Characterizing the primary routes of elimination from the body (e.g., renal, fecal).
Without experimental data, it is not possible to provide quantitative values for these parameters.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacodynamic properties of DH97.
Radioligand Binding Assay for MT2 Receptor Affinity
This protocol determines the binding affinity (Ki) of DH97 for the MT2 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human MT2 receptor.
-
Radioligand: 2-[¹²⁵I]-Iodomelatonin.
-
DH97 (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of 2-[¹²⁵I]-Iodomelatonin, and varying concentrations of DH97.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of DH97. The IC50 (concentration of DH97 that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition
This protocol assesses the ability of DH97 to antagonize melatonin-induced inhibition of cAMP production.
Materials:
-
HEK293 cells stably expressing the human MT2 receptor.
-
Melatonin.
-
DH97.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Plate the MT2-expressing HEK293 cells in a suitable format (e.g., 96-well plate).
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of DH97.
-
Stimulation: Add a fixed concentration of melatonin in the presence of forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of DH97. Determine the ability of DH97 to reverse the melatonin-induced decrease in forskolin-stimulated cAMP levels.
Conclusion
DH97 is a valuable research tool characterized by its high-affinity and selective antagonism of the MT2 melatonin receptor. Its pharmacodynamic profile makes it a suitable probe for elucidating the physiological and pathophysiological roles of the MT2 receptor. While the current body of public knowledge lacks specific in vivo pharmacokinetic data for DH97, the established methodologies for characterizing GPCR antagonists provide a clear path for its further preclinical development. Future studies investigating the ADME properties of DH97 will be crucial for translating its potent in vitro activity into potential therapeutic applications.
References
Unraveling the Role of MT2 Receptors: A Technical Guide to the Selective Antagonist DH97-7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of DH97-7 as a potent and selective antagonist for the melatonin receptor 2 (MT2). Melatonin, a neurohormone primarily known for regulating circadian rhythms, exerts its effects through two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2. The distinct physiological roles of these two receptor subtypes are a subject of intense research, and selective pharmacological tools like this compound are indispensable for dissecting their individual contributions. This document provides a comprehensive overview of this compound, including its binding characteristics, its impact on MT2 receptor-mediated signaling pathways, and detailed protocols for its use in key in vitro assays.
Core Properties of this compound
This compound, chemically known as N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide, has been identified as a high-affinity antagonist for the human MT2 receptor. Its selectivity for MT2 over the MT1 receptor subtype makes it a valuable tool for differentiating the functions of these closely related receptors.
Binding Affinity and Selectivity
Quantitative analysis of this compound's interaction with human melatonin receptors has established its potent and selective antagonistic profile.
| Parameter | Value | Receptor Subtype | Reference |
| pKi | 8.03 | Human MT2 | |
| Selectivity | 89-fold | Human MT2 vs. MT1 |
This high selectivity is crucial for attributing observed pharmacological effects specifically to the blockade of MT2 receptors, thereby minimizing confounding results from interactions with MT1 receptors.
MT2 Receptor Signaling and the Impact of this compound
The MT2 receptor, like other GPCRs, transduces extracellular signals by activating intracellular signaling cascades. The primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, evidence also suggests coupling to other G-proteins, such as Gq, and involvement of β-arrestin-mediated pathways and the Extracellular signal-Regulated Kinase (ERK) cascade. This compound, as a competitive antagonist, is expected to block these melatonin-induced signaling events.
G-protein Coupling and Downstream Effects
Activation of MT2 receptors by melatonin typically leads to the inhibition of forskolin-stimulated cAMP accumulation. This compound competitively antagonizes this effect, shifting the concentration-response curve of melatonin to the right. The potency of this antagonism can be quantified through Schild analysis to determine the pA2 value.
The following diagram illustrates the canonical Gi-mediated signaling pathway of the MT2 receptor and the point of inhibition by this compound.
The Researcher's Guide to Chemical Probes in Melatonin Research: A Tale of Two Targets
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction
Melatonin, the hormone primarily synthesized by the pineal gland, is a critical regulator of the circadian rhythm, sleep-wake cycles, and a pleiotropic molecule with oncostatic, antioxidant, and immunomodulatory properties. The study of its synthesis, metabolism, and signaling pathways is paramount for understanding its physiological roles and for the development of novel therapeutics. Chemical probes are indispensable tools in this endeavor, allowing for the precise dissection of molecular mechanisms. This guide provides a comprehensive overview of two distinct classes of chemical probes in melatonin research: receptor antagonists, exemplified by DH97-7 for the Melatonin Receptor 2 (MT2), and inhibitors of melatonin metabolism, which primarily target the cytochrome P450 enzyme CYP1A2.
Initially, it is crucial to clarify a common misconception. While this compound is a valuable tool in melatonin research, it does not act by inhibiting melatonin metabolism. Instead, this compound is a potent and selective antagonist of the MT2 receptor, making it an excellent probe for elucidating the specific functions of this receptor subtype in melatonin's signaling cascade. This guide will first delve into the technical details of using this compound as an MT2 receptor probe and subsequently explore the chemical probes available for studying melatonin metabolism.
Part 1: this compound - A Selective Chemical Probe for the Melatonin MT2 Receptor
This compound, chemically known as N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide, is a high-affinity antagonist for the MT2 receptor. Its selectivity allows researchers to differentiate the physiological effects mediated by MT2 from those mediated by the MT1 receptor, the other major high-affinity melatonin receptor.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound, highlighting its selectivity for the MT2 receptor.
| Parameter | Value | Species/System | Reference |
| Ki (MT2) | 252 nM | Human recombinant | [1] |
| pKi (MT2) | 8.03 | Human recombinant | [2] |
| Ki (MT1) | 1100 nM | Human recombinant | [1] |
| Selectivity (MT1/MT2) | ~4.4-fold | Human recombinant | Calculated from[1] |
| Selectivity (MT2 vs MT1) | 89-fold | Human | [2] |
| Selectivity (MT2 vs Xenopus mel1c) | 229-fold | Xenopus | [2] |
Experimental Protocols
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound like this compound to melatonin receptors.
Materials:
-
HEK-293 or CHO cells stably expressing human MT1 or MT2 receptors.
-
Membrane preparation from these cells.
-
[¹²⁵I]-Iodomelatonin (radioligand).
-
This compound (or other competing ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of [¹²⁵I]-Iodomelatonin (typically at its Kd concentration).
-
Increasing concentrations of the unlabeled competitor ligand (this compound).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4]
This ex vivo protocol can be used to assess the antagonist activity of this compound on a physiological response mediated by melatonin receptors.
Materials:
-
Male Wistar rats.
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Melatonin.
-
This compound.
-
Norepinephrine (NE).
-
Isolated tissue bath setup with force transducer.
Procedure:
-
Tissue Preparation: Isolate the ventral tail artery from a rat and cut it into helical strips or rings.
-
Mounting: Mount the arterial preparations in an isolated tissue bath containing Krebs solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washes.
-
Pre-contraction: Contract the arterial strips with a sub-maximal concentration of norepinephrine to induce a stable tone.
-
Melatonin Response: Once a stable contraction is achieved, cumulatively add increasing concentrations of melatonin to the bath and record the potentiation of the contraction.
-
Antagonist Treatment: In a separate set of experiments, pre-incubate the arterial preparations with this compound for a defined period (e.g., 30 minutes) before adding norepinephrine and then melatonin.
-
Data Analysis: Compare the concentration-response curves for melatonin in the absence and presence of this compound. A rightward shift in the melatonin concentration-response curve in the presence of this compound indicates competitive antagonism. The pA₂ value can be calculated to quantify the potency of the antagonist.[5][6]
Signaling Pathways and Visualization
Melatonin binding to its MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. This compound, by blocking the MT2 receptor, allows for the specific investigation of this receptor's contribution to these pathways.
Caption: Melatonin signaling through MT1 and MT2 receptors, with this compound antagonism at MT2.
This diagram illustrates that both MT1 and MT2 receptors couple to the inhibitory G-protein (Gαi), leading to a decrease in cyclic AMP (cAMP) levels. The MT2 receptor can also couple to Gαq, activating the phospholipase C (PLC) pathway. This compound specifically blocks these downstream effects originating from the MT2 receptor.
Part 2: Chemical Probes for Melatonin Metabolism
The primary route of melatonin metabolism in humans is the hydroxylation to 6-hydroxymelatonin, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP1A1 and CYP1B1.[7][8] Therefore, inhibitors of CYP1A2 serve as effective chemical probes to study the consequences of elevated melatonin levels due to decreased metabolism.
Quantitative Data for Melatonin Metabolism Inhibitors
The following table provides inhibitory constants for several chemical probes that target melatonin metabolism.
| Inhibitor | Target Enzyme | Ki | IC50 | Species/System | Reference |
| Fluvoxamine | CYP1A2 | 0.02 µM (for 6-hydroxymelatonin formation) | - | Human liver microsomes | [9][10] |
| CYP1A2 | 0.05 µM (for N-acetylserotonin formation) | - | Human liver microsomes | [9][10] | |
| Furafylline | CYP1A2 | - | Potent inhibitor | Rat liver microsomes | [11] |
| Imperatorin | CYP1A2, 1A1, 1B1 | 14.5 nM | - | Human liver microsomes | [8] |
| Isoimperatorin | CYP1A2, 1A1, 1B1 | 38.8 nM | - | Human liver microsomes | [8] |
| Phellopterin | CYP1A2, 1A1, 1B1 | 6.34 nM | - | Human liver microsomes | [8] |
| 5-Methoxypsoralen | CYP1A2, 1A1, 1B1 | 5.34 nM | - | Human liver microsomes | [8] |
| 8-Methoxypsoralen | CYP1A2, 1A1, 1B1 | 18 nM | - | Human liver microsomes | [8] |
Experimental Protocols
This protocol outlines a general method to assess the inhibitory potential of a chemical probe on melatonin metabolism.
Materials:
-
Pooled human liver microsomes (HLMs).
-
Melatonin.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Test inhibitor (e.g., fluvoxamine, coumarins).
-
Acetonitrile or other organic solvent to stop the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Thaw HLMs on ice. Prepare working solutions of melatonin, the test inhibitor, and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: In a microcentrifuge tube, add HLMs and the test inhibitor at various concentrations. Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiation of Reaction: Add melatonin to the mixture to start the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the formation of 6-hydroxymelatonin using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki can be determined using Dixon or Lineweaver-Burk plots with varying substrate and inhibitor concentrations.[8][12][13]
Experimental Workflow and Visualization
The use of chemical probes to inhibit melatonin metabolism is a valuable strategy to study the downstream effects of endogenously or exogenously administered melatonin.
Caption: A generalized workflow for studying the effects of inhibiting melatonin metabolism.
This workflow illustrates how inhibiting melatonin metabolism with a chemical probe can be integrated into an experimental design to understand the physiological consequences of increased melatonin concentrations.
Conclusion
The judicious use of chemical probes is fundamental to advancing our understanding of melatonin's complex biology. This guide has delineated the distinct roles of this compound as a selective MT2 receptor antagonist and various compounds as inhibitors of melatonin metabolism, primarily targeting CYP1A2. By providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows, we aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these powerful tools in their investigations. The continued development and characterization of novel, more selective, and potent chemical probes will undoubtedly continue to illuminate the multifaceted roles of melatonin in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melatonin potentiates NE-induced vasoconstriction without augmenting cytosolic calcium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of melatonin-induced vasoconstriction in the rat tail artery: a paradigm of weak vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of melatonin by human cytochromes p450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of melatonin metabolism in humans induced by chemical components from herbs and effective prediction of this risk using a computational model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of fluvoxamine and other antidepressants on the biotransformation of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Metabolism of melatonin by cytochrome P-450s in rat liver mitochondria and microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MCF-7 Cell Line
A Note on Cell Line Name: The provided topic "DH97-7" did not yield specific results in established cell line databases. Given the common use and similar nomenclature, this document focuses on the well-characterized human breast cancer cell line, MCF-7 . It is highly probable that "this compound" was a typographical error.
Introduction
The MCF-7 cell line is a widely utilized in vitro model for breast cancer research, particularly for studies involving estrogen receptor-positive (ER+) breast cancers.[1][2] Established in 1970 from a pleural effusion of a 69-year-old Caucasian woman with metastatic breast adenocarcinoma, MCF-7 cells have been instrumental in advancing our understanding of hormone-dependent cancer biology and in the development of novel therapeutics.[2] These cells are characterized by their epithelial-like morphology, adherence to culture surfaces, and expression of estrogen and progesterone receptors.[2]
These application notes provide detailed protocols for the culture and experimental use of the MCF-7 cell line, tailored for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Cell Culture Parameters
For reproducible experimental outcomes, it is crucial to maintain consistency in cell culture parameters. The following table summarizes key quantitative data for MCF-7 cell culture.
| Parameter | Value | Notes |
| Doubling Time | 30-40 hours | Can vary based on culture conditions and passage number.[3] |
| Seeding Density | 3 x 10^4 cells/cm² | Recommended for routine culture.[2] |
| Subculture Ratio | 1:2 to 1:3 | Cells should be passaged at 80-90% confluency.[4] |
| Cell Size | 19.9 µm - 33.9 µm | --- |
| Ploidy | Hypotriploid to hypotetraploid | Modal chromosome number of 82.[2] |
| Trypsinization Time | 5-15 minutes | At 37°C.[3][5] |
| Centrifugation Speed | 125 x g | For 5 minutes to pellet cells.[3] |
Experimental Protocols
Cell Culture of MCF-7 Cells
This protocol outlines the standard procedure for the successful culture of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Eagle's Minimum Essential Medium (EMEM)[3]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Non-Essential Amino Acids (NEAA)
-
Bovine Insulin
-
Sodium Pyruvate
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Sterile cell culture flasks, plates, and pipettes
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Water bath, 37°C
-
Centrifuge
Complete Growth Medium Formulation:
Protocol:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol before opening in a laminar flow hood.
-
Gently transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.[3]
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium the following day to remove residual cryoprotectant.
-
-
Subculturing (Passaging):
-
Subculture cells when they reach 80-90% confluency.[3]
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL (for a T-25 flask) or 3-5 mL (for a T-75 flask) of pre-warmed 0.25% Trypsin-EDTA to cover the cell layer.
-
Incubate at 37°C for 5-15 minutes, or until cells detach.[3][5] Monitor under a microscope.
-
Neutralize the trypsin by adding at least 4 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 125 x g for 5 minutes.[3]
-
Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of fresh complete growth medium.
-
Seed new culture flasks at the recommended seeding density (e.g., a 1:2 or 1:3 split ratio).[4]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Renew the culture medium every 2-3 days.[3]
-
-
Cryopreservation:
-
Follow the subculturing protocol to the cell pelleting step.
-
Resuspend the cell pellet in a cryopreservation medium (e.g., complete growth medium with 10% DMSO).
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
Materials:
-
MCF-7 cells
-
96-well plates
-
Complete growth medium
-
Test compound(s)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound(s) and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
Test compound(s)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with the test compound(s) for the desired time.
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
MCF-7 cells
-
6-well plates
-
Test compound(s)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with the test compound(s) as required.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing.
-
Store the fixed cells at 4°C for at least 2 hours.[7]
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Mandatory Visualizations
Estrogen Receptor Signaling Pathway in MCF-7 Cells
Estrogen, upon binding to its receptor (ERα), initiates a signaling cascade that promotes the proliferation of MCF-7 cells. This involves both genomic and non-genomic pathways. The genomic pathway involves the translocation of the estrogen-ERα complex to the nucleus, where it acts as a transcription factor. Non-genomic pathways can involve membrane-associated ERα and G-protein coupled receptors.[8][9][10]
Caption: Estrogen receptor signaling in MCF-7 cells.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for conducting cell-based assays such as proliferation, apoptosis, and cell cycle analysis using MCF-7 cells.
References
- 1. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 3. mcf7.com [mcf7.com]
- 4. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Flow cytometric cell cycle analysis [bio-protocol.org]
- 8. Estrogen receptor α mediates proliferation of breast cancer MCF-7 cells via a p21/PCNA/E2F1-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meta-analysis of estrogen response in MCF-7 distinguishes early target genes involved in signaling and cell proliferation from later target genes involved in cell cycle and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dissolving DH97-7 for In-Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution of DH97-7, a potent and selective MT2 melatonin receptor antagonist, for in-vivo research applications. The following sections outline recommended solvents, excipients, and formulation strategies for both parenteral and oral administration routes. While specific solubility data for this compound is not publicly available, this guide presents a series of established vehicle formulations commonly used for compounds with similar characteristics, enabling researchers to develop a tailored dissolution protocol. Furthermore, this document includes a detailed diagram of the MT2 melatonin receptor signaling pathway to illustrate the mechanism of action of this compound and a workflow for optimizing formulation development.
Introduction to this compound
This compound is a selective antagonist of the MT2 melatonin receptor, with a pKi of 8.03 for the human MT2 receptor.[1] Its selectivity for MT2 over the MT1 subtype makes it a valuable tool for investigating the specific physiological roles of the MT2 receptor, which is implicated in various processes including circadian rhythm regulation, sleep, and metabolic functions. To facilitate in-vivo studies aimed at elucidating the therapeutic potential of this compound, appropriate and effective dissolution and formulation are paramount.
Recommended Vehicle Formulations for In-Vivo Administration
The selection of an appropriate vehicle is critical for ensuring the bioavailability and stability of this compound in animal models. The choice of formulation will depend on the desired route of administration (e.g., intravenous, intraperitoneal, subcutaneous, or oral gavage) and the physicochemical properties of the compound.
Based on common practices for preclinical in-vivo studies, the following vehicle compositions are recommended for consideration. It is imperative for researchers to perform small-scale solubility tests to determine the optimal vehicle for their specific batch of this compound.
Formulations for Injection (Parenteral Administration)
A common starting point for parenteral administration of hydrophobic compounds is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute the solution with a suitable co-solvent and/or surfactant-containing vehicle.
Table 1: Recommended Vehicle Formulations for Injectable this compound
| Formulation ID | Composition | Recommended Order of Mixing |
| IV-1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1. Dissolve this compound in DMSO. 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Add saline and mix until a clear solution is formed. |
| IV-2 | 10% DMSO, 90% Corn oil | 1. Dissolve this compound in DMSO. 2. Add corn oil and mix thoroughly. Note: Emulsifiers like Tween-80 may be needed to create a stable formulation. |
| IV-3 | 10% Ethanol, 10% Cremophor, 80% Saline | 1. Dissolve this compound in Ethanol. 2. Add Cremophor and mix. 3. Add saline and mix. |
| IV-4 | 5% DMSO, 10% PEG300, 20% Castor oil, 65% Saline | 1. Dissolve this compound in DMSO. 2. Add PEG300 and mix. 3. Add castor oil and mix. 4. Add saline and mix. |
| IV-5 | 50% 2-Hydroxypropyl-β-cyclodextrin, 50% Saline | 1. Dissolve this compound in 2-Hydroxypropyl-β-cyclodextrin solution. 2. Add saline and mix. |
Formulations for Oral Gavage
For oral administration, this compound can be formulated as a solution or a suspension.
Table 2: Recommended Vehicle Formulations for Oral this compound
| Formulation ID | Composition | Formulation Type |
| PO-1 | 0.5% CMC-Na (Carboxymethylcellulose sodium) in water | Suspension |
| PO-2 | PEG400 | Solution |
| PO-3 | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose in water | Suspension |
| PO-4 | 10% Ethanol, 90% Corn oil | Solution/Suspension |
| PO-5 | Mixed with powdered food | Solid |
Experimental Protocols
Preparation of a Stock Solution in DMSO
It is recommended to prepare a concentrated stock solution of this compound in DMSO, which can then be used for the preparation of the final working solutions.
Protocol:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of pure DMSO to achieve a desired high concentration (e.g., 10-50 mg/mL).
-
Vortex and/or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of a Working Solution for Injection (Example using Formulation IV-1)
Protocol:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 and mix thoroughly until the solution is clear.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Add 4.5 volumes of sterile saline and mix thoroughly to obtain the final working solution.
-
Visually inspect the solution for any precipitation before administration.
Preparation of a Suspension for Oral Gavage (Example using Formulation PO-1)
Protocol:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring to fully dissolve.
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the 0.5% CMC-Na solution.
-
Vortex or sonicate the mixture to ensure a homogenous suspension.
-
Continuously stir the suspension during administration to ensure uniform dosing.
Experimental Workflow and Signaling Pathways
Workflow for In-Vivo Formulation Development of this compound
The following diagram illustrates a logical workflow for selecting and preparing an appropriate in-vivo formulation for this compound.
Caption: Workflow for this compound In-Vivo Formulation.
Signaling Pathway of MT2 Melatonin Receptor and the Effect of this compound
This compound acts as an antagonist at the MT2 receptor, thereby blocking the downstream signaling cascades initiated by melatonin. The following diagram depicts the key signaling pathways associated with the MT2 receptor and the inhibitory action of this compound.
Caption: MT2 Receptor Signaling and this compound Action.
Safety and Handling Precautions
Researchers should consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. When working with organic solvents like DMSO and ethanol, ensure adequate ventilation to avoid inhalation of vapors. All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
References
Application Note and Protocol: Determining the Recommended Concentration of an Antagonist for Schild Analysis
Introduction
Schild analysis is a fundamental pharmacological method used to characterize the affinity of a competitive antagonist for its receptor. The analysis determines the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. This application note provides a detailed protocol for performing a Schild analysis, using a hypothetical antagonist, DH97-7, as an example. The principles and methodologies described herein are broadly applicable to the characterization of competitive antagonists.
The core principle of Schild analysis lies in quantifying the degree of rightward shift in the agonist dose-response curve caused by increasing concentrations of a competitive antagonist. A key assumption is that the antagonist does not alter the maximum response of the agonist, indicating a competitive mechanism of action. The analysis involves generating multiple agonist concentration-response curves, each in the presence of a fixed concentration of the antagonist.
Signaling Pathway
To perform a meaningful Schild analysis, understanding the underlying signaling pathway of the receptor of interest is crucial. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, a common target for many pharmacological agents. In this example, an agonist binds to the GPCR, activating a G-protein, which in turn stimulates an effector enzyme (like adenylyl cyclase) to produce a second messenger (such as cAMP). This compound, as a competitive antagonist, would bind to the same receptor, preventing the agonist from binding and initiating this cascade.
Application Notes and Protocols for DH97-7 in Circadian Rhythm Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DH97-7 is a potent and selective antagonist for the melatonin receptor type 2 (MT2), a key player in the regulation of circadian rhythms. Unlike REV-ERB agonists, which modulate the core clock machinery directly, this compound offers a valuable tool to investigate the role of the melatonergic system in circadian entrainment and phase shifting. Melatonin, the primary ligand for MT1 and MT2 receptors, is secreted by the pineal gland during the night and acts as a hormonal signal of darkness to the master circadian pacemaker in the suprachiasmatic nucleus (SCN) of the hypothalamus. The MT2 receptor, in particular, has been shown to be critically involved in mediating the phase-advancing effects of melatonin on the circadian clock.[[“]][2][3] These application notes provide a comprehensive overview of the use of this compound in circadian rhythm research, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Quantitative Data for this compound
The following table summarizes the known quantitative parameters for this compound, providing a basis for experimental design and data interpretation.
| Parameter | Value | Species | Notes | Reference |
| pKi (MT2 Receptor) | 8.03 | Human | pKi is the negative logarithm of the inhibition constant (Ki), indicating high binding affinity. | |
| Selectivity | 89-fold over MT1 | Human | Demonstrates significant preference for the MT2 receptor over the MT1 receptor. | |
| Selectivity | 229-fold over GPR50 | Human | GPR50 is a melatonin-related orphan receptor. |
Signaling Pathways
This compound exerts its effects by competitively blocking the binding of melatonin to the MT2 receptor. The activation of the MT2 receptor by melatonin initiates a cascade of intracellular signaling events that ultimately modulate the expression of core clock genes.
Melatonin MT2 Receptor Signaling Pathway in the SCN
The following diagram illustrates the signaling pathway initiated by melatonin binding to the MT2 receptor in the suprachiasmatic nucleus (SCN) and how this compound antagonizes this process.
Melatonin binding to the G-protein coupled MT2 receptor leads to the activation of a Gi protein, which in turn stimulates Protein Kinase C (PKC).[2][4] This signaling cascade ultimately results in the increased expression of the core clock genes Period 1 (Per1) and Period 2 (Per2), leading to a phase advance of the circadian rhythm.[2][4] this compound, by blocking melatonin binding, prevents the initiation of this signaling cascade.
Experimental Protocols
The following are detailed protocols for utilizing this compound in both in vitro and in vivo circadian rhythm research.
In Vitro: Competitive Radioligand Binding Assay
This protocol is to determine the binding affinity of this compound for the MT2 receptor.
Materials:
-
Cell membranes expressing the human MT2 receptor
-
[125I]-2-Iodomelatonin (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Gamma counter
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a microcentrifuge tube, add a constant amount of cell membranes, a fixed concentration of [125I]-2-Iodomelatonin, and varying concentrations of this compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Assessment of this compound on Melatonin-Induced Phase Shifts of Locomotor Activity
This protocol assesses the ability of this compound to block the phase-advancing effects of melatonin on the circadian rhythm of locomotor activity in rodents.
Materials:
-
Male C3H/HeN mice (or other suitable rodent model)
-
Running-wheel cages
-
Data acquisition system for locomotor activity
-
Melatonin
-
This compound
-
Vehicle solution (e.g., saline with a small percentage of ethanol or DMSO)
-
Subcutaneous injection supplies
Procedure:
-
House mice individually in cages equipped with running wheels under a 12:12 light-dark cycle for at least two weeks for entrainment.
-
Transfer the mice to constant darkness (DD) to allow their endogenous circadian rhythms to free-run.
-
After establishing a stable free-running rhythm (typically 7-10 days), divide the mice into experimental groups: Vehicle, Melatonin only, this compound only, and Melatonin + this compound.
-
On the day of the experiment, at a specific circadian time (CT), typically CT10 (late subjective day) when melatonin induces phase advances, administer the treatments via subcutaneous injection.[5]
-
Vehicle group: Administer vehicle.
-
Melatonin group: Administer a dose of melatonin known to cause a significant phase advance (e.g., 30 µ g/mouse ).[5]
-
This compound group: Administer this compound.
-
Melatonin + this compound group: Administer this compound a short time (e.g., 15-30 minutes) before the melatonin injection.
-
-
Continue to record locomotor activity for at least 10-14 days after the injections.
-
Analyze the actograms to determine the phase of the activity rhythm before and after treatment. A common method is to draw a regression line through the onsets of activity for the 7-10 days before treatment and another for the 7-10 days after treatment. The difference in the time of onset between these two lines on the day after treatment represents the phase shift.
-
Compare the phase shifts between the different treatment groups. A significant reduction in the melatonin-induced phase advance in the Melatonin + this compound group compared to the Melatonin only group indicates that this compound is effectively blocking the MT2 receptor.
Experimental Workflow:
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the MT2 melatonin receptor in circadian rhythm regulation. Its high potency and selectivity allow for targeted investigations into the mechanisms by which melatonin entrains the central circadian pacemaker. The provided protocols offer a starting point for researchers to incorporate this compound into their studies to further elucidate the intricate relationship between the melatonergic system and the molecular clockwork that governs daily physiological and behavioral rhythms.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Melatonin Signal Transduction Pathways Require E-Box-Mediated Transcription of Per1 and Per2 to Reset the SCN Clock at Dusk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: DH97-7 in Sleep Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DH97-7 is a potent and selective antagonist of the melatonin receptor 2 (MT2), with a binding affinity (Ki) of 252 nM for MT2 and 1100 nM for the melatonin receptor 1 (MT1). Melatonin itself is a key regulator of the sleep-wake cycle, acting through both MT1 and MT2 receptors.[1] Research indicates that these two receptor subtypes have distinct roles in sleep modulation; MT1 receptors are primarily involved in the regulation of REM (Rapid Eye Movement) sleep, while MT2 receptors are mainly implicated in promoting NREM (Non-REM) sleep.[2][3][4]
Given that activation of MT2 receptors is associated with an increase in NREM sleep, the use of a selective MT2 antagonist like this compound presents a valuable pharmacological tool for investigating the role of MT2 receptors in sleep regulation and for the development of animal models of sleep disorders, particularly those characterized by deficits in NREM sleep, such as certain forms of insomnia.[2][5] These application notes provide a theoretical framework and detailed protocols for the use of this compound in preclinical sleep research.
Hypothetical Applications in Sleep Disorder Models
The primary application of this compound in sleep disorder research is hypothesized to be the induction or exacerbation of insomnia-like phenotypes in animal models. By blocking the NREM sleep-promoting effects of endogenous melatonin, this compound can be used to:
-
Induce a model of sleep-onset and sleep-maintenance insomnia: Administration of this compound prior to the animal's normal sleep period is expected to increase sleep latency and the number of awakenings.
-
Study the specific role of MT2 receptors in sleep architecture: By selectively blocking MT2 receptors, researchers can dissect their contribution to NREM sleep, delta power, and sleep continuity.
-
Investigate the interplay between the circadian and homeostatic regulation of sleep: this compound can be used to probe how the blockade of a key circadian signaling pathway affects the homeostatic sleep response to sleep deprivation.[1]
-
Screen for potential hypnotic compounds: Animal models with this compound-induced insomnia could serve as a platform to test the efficacy of novel sleep-promoting drugs.
Data Presentation
Quantitative data from sleep studies using this compound should be meticulously recorded to allow for robust analysis and comparison. The following table provides a template for summarizing key sleep parameters.
| Treatment Group | Dose (mg/kg) | Total Sleep Time (min) | NREM Sleep (min) | REM Sleep (min) | Sleep Latency (min) | Wake After Sleep Onset (min) | Delta Power (during NREM) |
| Vehicle Control | 0 | ||||||
| This compound | X | ||||||
| This compound | Y | ||||||
| This compound | Z |
Signaling Pathway
The diagram below illustrates the established signaling pathway of melatonin receptors and the hypothesized point of intervention for this compound.
Caption: Melatonin signaling and this compound's point of action.
Experimental Protocols
The following protocols are provided as a guide for researchers planning to use this compound in sleep disorder models. These are general protocols and may require optimization for specific experimental designs.
Protocol 1: Surgical Implantation of EEG/EMG Electrodes in Mice
This protocol is for the surgical implantation of electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals for sleep scoring.[6][7]
Materials:
-
Adult male C57BL/6J mice (8-10 weeks old)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, scissors, dental drill)
-
EEG/EMG headmount with pre-soldered electrodes
-
Stainless steel screws for EEG electrodes
-
Teflon-coated stainless steel wires for EMG electrodes
-
Dental cement
-
Analgesics (e.g., carprofen)
-
Heating pad
Procedure:
-
Anesthetize the mouse and mount it in the stereotaxic apparatus. Maintain body temperature with a heating pad.
-
Shave the fur on the head and disinfect the area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull for the EEG screw electrodes. Typical coordinates relative to bregma are: Frontal cortex (AP: +1.5 mm, ML: +1.5 mm) and Parietal cortex (AP: -2.5 mm, ML: +2.0 mm). A reference screw can be placed over the cerebellum.
-
Gently screw the EEG electrodes into the drilled holes until they are in contact with the dura mater.
-
For EMG recordings, insert the two EMG wires into the nuchal (neck) muscles.
-
Secure the headmount to the skull using dental cement, ensuring all electrodes and screws are covered.
-
Suture the incision around the headmount.
-
Administer post-operative analgesics and allow the animal to recover in a clean, warm cage.
-
Allow a recovery period of at least one week before starting any experiments.
Protocol 2: this compound Administration and Sleep Recording
This protocol describes the administration of this compound and subsequent sleep recording.
Materials:
-
Surgically implanted mice
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
-
Syringes and needles for injection
-
EEG/EMG recording system
-
Sound-attenuated and light-controlled recording chambers
Procedure:
-
Habituation: Acclimatize the mice to the recording chambers and tethered recording cables for at least 3 days prior to the experiment.[8]
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
This compound Preparation: Dissolve this compound in the vehicle solution to the desired concentrations.
-
Administration: Administer this compound or vehicle via intraperitoneal (IP) injection at the beginning of the light phase (the normal sleep period for mice).
-
Sleep Recording: Immediately following injection, record EEG and EMG activity continuously for at least 24 hours.
-
Data Analysis:
-
Score the recordings into Wake, NREM, and REM sleep epochs (typically 4-10 second epochs) using sleep analysis software.[9]
-
NREM sleep is characterized by high-amplitude, low-frequency EEG (delta waves) and low EMG activity.[6]
-
REM sleep is characterized by low-amplitude, high-frequency EEG (theta waves) and muscle atonia (very low EMG activity).[6]
-
Wakefulness is characterized by low-amplitude, mixed-frequency EEG and high EMG activity.[6]
-
Calculate sleep parameters as listed in the data presentation table.
-
Perform spectral analysis on the EEG signal to determine power in different frequency bands (e.g., delta, theta).
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound on sleep.
Caption: Workflow for this compound sleep studies in mice.
References
- 1. Melatonin, Melatonin Receptors and Sleep: Moving Beyond Traditional Views - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Sleep well. Untangling the role of melatonin MT1 and MT2 receptors in sleep [research.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sleep and EEG Phenotyping in Mice. [sonar.ch]
- 8. EEG/EMG Recording and Analysis [bio-protocol.org]
- 9. academic.oup.com [academic.oup.com]
Application Notes: Determination of Receptor Binding Affinity for DH97-7 using a Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the binding affinity of DH97-7, a potent and selective MT2 melatonin receptor antagonist, using a competitive radioligand binding assay.[1] The protocol outlines the necessary reagents, equipment, and step-by-step procedures for membrane preparation, the binding assay itself, and subsequent data analysis. Additionally, this application note includes a structured table for data presentation and diagrams to visualize the experimental workflow and the conceptual signaling pathway of the target receptor.
Introduction
Radioligand binding assays are a fundamental technique in pharmacology and drug discovery for characterizing the interaction between a ligand and its receptor.[2][3] These assays are considered the gold standard for measuring the affinity of a ligand for its target due to their robustness and sensitivity.[3] This protocol is specifically tailored for the characterization of this compound, a known antagonist of the MT2 melatonin receptor.[1] The assay will determine the equilibrium dissociation constant (Kᵢ) of this compound for the human MT2 receptor by measuring its ability to compete with a known radioligand.
Key Concepts
There are three primary types of radioligand binding assays:
-
Saturation Assays: Used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand.[3][4][5]
-
Competition Assays: Employed to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to displace a labeled ligand from the receptor.[3][4][6]
-
Kinetic Assays: Measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor.[3][4]
This protocol will focus on a competitive binding assay to determine the Kᵢ of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of a G-protein coupled receptor (GPCR) like the MT2 receptor and the experimental workflow for the radioligand binding assay.
Caption: Conceptual diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Caption: Experimental workflow for the radioligand binding assay.
Experimental Protocol
This protocol is designed for a 96-well plate format using a filtration-based method.[7]
Materials and Reagents
-
Membrane Preparation: Cells or tissues expressing the human MT2 receptor.
-
Radioligand: A suitable radiolabeled ligand for the MT2 receptor (e.g., [³H]-Melatonin or [¹²⁵I]-2-Iodomelatonin).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known MT2 receptor ligand (e.g., unlabeled melatonin).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well filter plates (e.g., GF/C filters).[7]
-
Scintillation Cocktail.
-
Equipment: Homogenizer, centrifuge, 96-well plate harvester, scintillation counter, multi-channel pipette.
Membrane Preparation
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Homogenize the cells or tissue in lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[7]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.[7]
-
Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.[7]
-
Resuspend the final pellet in assay buffer or a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[7]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[7]
Radioligand Binding Assay (Competition)
-
Assay Plate Setup: Prepare a 96-well plate with the following wells in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding (NSB): A high concentration of unlabeled ligand (e.g., 10 µM melatonin).
-
Competition Binding: A range of concentrations of this compound.
-
-
Reagent Addition: Add the following to each well in the specified order:
-
50 µL of assay buffer, NSB ligand, or this compound solution.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kᴅ).
-
150 µL of the membrane preparation (containing 10-50 µg of protein).[7]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]
-
Filtration: Rapidly terminate the incubation by filtering the contents of the wells through the filter plate using a cell harvester. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[7]
-
Drying and Counting: Dry the filter plate (e.g., at 50°C for 30 minutes).[7] Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.[7]
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine IC₅₀: Use non-linear regression analysis to fit the competition curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[7]
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kᴅ is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from a competition binding assay for this compound.
| Parameter | Value | Description |
| Radioligand | [³H]-Melatonin | The radiolabeled ligand used in the assay. |
| Radioligand Concentration | 1 nM | The fixed concentration of the radioligand. |
| Radioligand Kᴅ | 0.5 nM | The known affinity of the radioligand for the MT2 receptor. |
| This compound IC₅₀ | 3.0 nM | The experimentally determined concentration of this compound that inhibits 50% of specific radioligand binding. |
| This compound Kᵢ | 1.0 nM | The calculated binding affinity of this compound for the MT2 receptor. |
| This compound pKᵢ | 9.0 | The negative logarithm of the Kᵢ value. |
Note: The values presented in this table are for illustrative purposes and should be determined experimentally.
Conclusion
This application note provides a comprehensive protocol for determining the binding affinity of this compound for the MT2 melatonin receptor using a radioligand binding assay. By following this detailed methodology, researchers can obtain reliable and reproducible data on the interaction of this compound with its target, which is crucial for its further development and characterization as a pharmacological tool or therapeutic agent.
References
- 1. DH-97 | MT2 melatonin receptor antagonist | CAS# 220339-00-4 | InvivoChem [invivochem.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Radioligand binding assays and their analysis [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Calcium Mobilization Assays Using DH97-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a multitude of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentration is essential for normal cell function. Dysregulation of calcium signaling has been implicated in various diseases, making it a key area of investigation in drug discovery.
Calcium mobilization assays are a fundamental tool for studying the activation of G protein-coupled receptors (GPCRs), particularly those that couple to the Gαq subunit. Activation of Gαq-coupled GPCRs leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular Ca²⁺ can be detected using fluorescent calcium indicators.
These application notes provide a detailed protocol for performing calcium mobilization assays using the DH97-7 cell line, a common model in cellular research. The provided methodologies are intended as a general framework and should be optimized for specific experimental conditions and research questions.
Principle of the Assay
The assay relies on the use of cell-permeant fluorescent dyes that exhibit a significant change in fluorescence intensity upon binding to free calcium ions. Cells are first loaded with the acetoxymethyl (AM) ester form of the dye, which can passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active form of the dye in the cytoplasm. Upon stimulation with an agonist that triggers calcium release, the dye binds to the increased intracellular Ca²⁺, resulting in a measurable change in fluorescence. This change is monitored over time using a fluorescence plate reader or a flow cytometer to determine the kinetics and magnitude of the calcium response.
Data Presentation
Quantitative data from calcium mobilization assays are crucial for characterizing the potency and efficacy of agonists and antagonists. The following tables provide a template for summarizing such data.
Table 1: Agonist Potency (EC₅₀) in this compound Cells
| Agonist | EC₅₀ (nM) | 95% Confidence Interval | Hill Slope |
| Agonist X | Value | Value | Value |
| Agonist Y | Value | Value | Value |
| Agonist Z | Value | Value | Value |
| Control | Value | Value | Value |
Note: EC₅₀ values represent the concentration of an agonist that produces 50% of the maximal response and should be determined experimentally for this compound cells.
Table 2: Antagonist Potency (IC₅₀) in this compound Cells
| Antagonist | IC₅₀ (nM) | 95% Confidence Interval | Agonist Used (Concentration) |
| Antagonist A | Value | Value | Agonist X (EC₈₀) |
| Antagonist B | Value | Value | Agonist X (EC₈₀) |
| Antagonist C | Value | Value | Agonist X (EC₈₀) |
| Control | Value | Value | Agonist X (EC₈₀) |
Note: IC₅₀ values represent the concentration of an antagonist that inhibits 50% of the response to a fixed concentration of an agonist (typically the EC₈₀) and need to be experimentally determined for this compound cells.
Experimental Protocols
Materials and Reagents
-
This compound cells
-
Cell culture medium (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 6 AM)
-
Pluronic® F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Agonists and antagonists of interest
-
Positive control: Ionomycin or ATP
-
Negative control: Vehicle (e.g., DMSO)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with automated injection capabilities
Protocol 1: Cell Preparation and Dye Loading
-
Cell Seeding: Seed this compound cells into black-walled, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Dye Loading Solution Preparation: Prepare the dye loading solution by diluting the calcium-sensitive dye (e.g., Fluo-8 AM) in HBSS containing 20 mM HEPES. The final concentration of the dye should be optimized for this compound cells (typically 1-5 µM). To aid in dye solubilization, first, dissolve the dye in a small amount of DMSO and then add Pluronic® F-127 (at a final concentration of 0.02-0.04%). If using, add probenecid to the loading buffer (typically 2.5 mM).
-
Dye Loading: Remove the cell culture medium from the wells and add the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark. Following this, incubate at room temperature for an additional 30 minutes to allow for complete de-esterification of the dye.
Protocol 2: Calcium Mobilization Assay
-
Compound Plate Preparation: Prepare a compound plate containing serial dilutions of agonists or antagonists in HBSS with 20 mM HEPES. Include appropriate controls (vehicle, positive control).
-
Instrument Setup: Set up the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8). Configure the instrument for kinetic reading with automated injection.
-
Baseline Reading: Place the cell plate in the reader and record the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist/Antagonist Addition: The instrument's automated injector will add the compounds from the compound plate to the cell plate.
-
Data Acquisition: Continue to record the fluorescence intensity for a defined period (e.g., 2-5 minutes) to capture the calcium mobilization kinetics.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. For antagonists, the inhibition of the agonist-induced response is calculated. Plot the response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ or IC₅₀ values.
Mandatory Visualizations
Signaling Pathway Diagram
Application Notes and Protocols for Tolbutamide: A Tool for Studying Insulin Secretion
Disclaimer: No peer-reviewed scientific literature could be found on "DH97-7" as a tool for studying insulin secretion. The following application notes and protocols are provided for Tolbutamide , a well-characterized sulfonylurea compound widely used by researchers to study the mechanisms of insulin secretion.
Introduction to Tolbutamide
Tolbutamide is a first-generation sulfonylurea drug that has been instrumental in both the clinical management of type 2 diabetes and as a research tool to investigate the physiology of insulin secretion.[1][2] It is an invaluable tool for researchers, scientists, and drug development professionals interested in the mechanisms of pancreatic beta-cell function. Tolbutamide's primary mechanism of action is the stimulation of insulin release from pancreatic beta-cells.[1][2] It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.[1][2] This binding leads to the closure of the KATP channels, which mimics the effect of a rise in the intracellular ATP/ADP ratio that occurs in response to glucose metabolism.[3][4] The closure of KATP channels causes depolarization of the beta-cell membrane, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium ions into the cell is a critical trigger for the exocytosis of insulin-containing granules.[2][3][5]
Applications in Insulin Secretion Research
-
Dissecting the KATP Channel-Dependent Pathway: Tolbutamide allows for the specific activation of the KATP channel-dependent pathway of insulin secretion, independent of glucose metabolism. This is particularly useful for distinguishing between the triggering and amplifying pathways of glucose-stimulated insulin secretion (GSIS).
-
Positive Control in Screening Assays: In high-throughput screening for novel insulin secretagogues, Tolbutamide can serve as a robust positive control for compounds that act via the KATP channel.
-
Studying Beta-Cell Electrophysiology: The drug is used in electrophysiological studies, such as patch-clamp experiments, to investigate the properties of KATP channels and their role in beta-cell excitability.[6][7]
-
Investigating Beta-Cell Heterogeneity: Studies have shown that individual beta-cells exhibit heterogeneous responses to Tolbutamide, providing a tool to explore the functional differences within the islet of Langerhans.[3][8]
-
Modeling Beta-Cell Dysfunction: Chronic exposure to Tolbutamide can induce a state of desensitization in beta-cells, which can be a valuable in vitro model for studying the mechanisms of sulfonylurea failure in long-term diabetes treatment.[9][10][11]
Data Presentation: Quantitative Effects of Tolbutamide on Insulin Secretion
The following tables summarize quantitative data from various studies on the effects of Tolbutamide on insulin secretion from isolated rodent islets.
Table 1: Dose-Dependent Effect of Tolbutamide on Insulin Release from Perifused Rat Islets at Low Glucose
| Tolbutamide Concentration (µg/mL) | Insulin Release (Nature of Response) |
| 20 | Rapid, dose-dependent increase |
| 100 | Rapid, dose-dependent increase, followed by a decline after 30-40 minutes |
| 500 | Rapid, dose-dependent increase, followed by a more pronounced decline after 30-40 minutes |
Data synthesized from Henquin, J. C. (1980). Tolbutamide stimulation and inhibition of insulin release: studies of the underlying ionic mechanisms in isolated rat islets. Diabetologia, 18(2), 151-160.[5]
Table 2: Effect of Tolbutamide on Glucose-Stimulated Insulin Secretion (GSIS) in Rat Islets
| Condition | Insulin Release (pg/islet/h) |
| Control (16.7 mM Glucose) | 2098 ± 187 |
| Tolbutamide-exposed (100 µM) then 16.7 mM Glucose | 989 ± 88 |
Data from Zorzano, A., et al. (1992). Glyburide and tolbutamide induce desensitization of insulin release in rat pancreatic islets by different mechanisms. Endocrinology, 131(4), 1815-1820.[9]
Table 3: Tolbutamide's Effect on 45Ca2+ Uptake in Rat Islets
| Condition | 45Ca2+ Uptake |
| Tolbutamide (100 µg/mL) | Monophasic stimulation, maximal shortly after addition, then decreasing |
| Glucose (150 mg/dL) + Tolbutamide (100 µg/mL) | Reduced compared to glucose stimulation alone |
Data synthesized from Henquin, J. C. (1980). Tolbutamide stimulation and inhibition of insulin release: studies of the underlying ionic mechanisms in isolated rat islets. Diabetologia, 18(2), 151-160.[5]
Signaling Pathways and Experimental Workflows
Tolbutamide-Induced Insulin Secretion Signaling Pathway
Caption: Signaling pathway of Tolbutamide-induced insulin secretion.
Experimental Workflow for In Vitro Insulin Secretion Assay
Caption: Workflow for measuring Tolbutamide's effect on insulin secretion.
Experimental Protocols
Protocol 1: Static Insulin Secretion Assay from Isolated Islets
Objective: To measure the dose-dependent effect of Tolbutamide on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM)
-
KRB buffer supplemented with 0.1% BSA, containing stimulating concentrations of glucose (e.g., 16.7 mM) - for positive control
-
Tolbutamide stock solution (e.g., in DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Insulin quantification kit (e.g., ELISA or RIA)
-
Microplate reader
Procedure:
-
Islet Preparation: Following isolation, allow islets to recover overnight in culture medium. Hand-pick islets of similar size for the experiment.
-
Pre-incubation: Place 5-10 islets per well of a 96-well plate. Wash the islets with KRB buffer containing low glucose. Pre-incubate the islets in low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal rate of insulin secretion.
-
Stimulation: Carefully remove the pre-incubation buffer and replace it with fresh KRB buffer containing the desired concentrations of Tolbutamide (e.g., 0, 10, 50, 100, 200 µM) in low glucose. Include control wells with low glucose alone (basal) and high glucose (e.g., 16.7 mM) as a positive control. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection: After incubation, gently collect the supernatant from each well and store at -20°C for later analysis.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an appropriate insulin assay kit according to the manufacturer's instructions.
-
Data Normalization (Optional but Recommended): To account for variations in islet number and size, the remaining islets can be lysed (e.g., with an acid-ethanol solution) to measure total insulin content. Secreted insulin can then be expressed as a percentage of total insulin content.
-
Data Analysis: Calculate the mean insulin secretion for each condition. Perform statistical analysis to determine the significance of the effects of Tolbutamide compared to the basal control.
Protocol 2: Islet Perifusion for Dynamic Insulin Secretion Analysis
Objective: To assess the dynamic pattern of insulin secretion in response to Tolbutamide.
Materials:
-
Islet perifusion system
-
Isolated pancreatic islets
-
KRB buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose
-
Tolbutamide solution in KRB buffer
-
Fraction collector
-
Insulin quantification kit
Procedure:
-
System Setup: Prepare the perifusion system according to the manufacturer's instructions. Place a group of islets (e.g., 50-100) into the perifusion chamber.
-
Equilibration: Perifuse the islets with low-glucose KRB buffer at a constant flow rate (e.g., 100 µL/min) at 37°C for at least 60 minutes to establish a stable basal insulin secretion rate.
-
Basal Collection: Begin collecting fractions of the perifusate at regular intervals (e.g., every 1-5 minutes).
-
Stimulation: Switch the perifusion buffer to one containing the desired concentration of Tolbutamide (e.g., 100 µM) in low glucose. Continue collecting fractions.
-
Washout (Optional): After the stimulation period, switch back to the low-glucose KRB buffer to observe the reversal of the effect.
-
Positive Control (Optional): At the end of the experiment, a high-glucose or KCl solution can be perifused to confirm islet viability and responsiveness.
-
Sample Storage: Store the collected fractions at -20°C.
-
Insulin Quantification: Measure the insulin concentration in each fraction.
-
Data Analysis: Plot the insulin secretion rate (e.g., in pg/islet/min) against time to visualize the dynamic response to Tolbutamide. This will allow for the characterization of the first and second phases of insulin secretion, if applicable to the stimulus.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tolbutamide? [synapse.patsnap.com]
- 3. Tolbutamide stimulation of pancreatic β-cells involves both cell recruitment and increase in the individual Ca2+ response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tolbutamide as mimic of glucose on beta-cell electrical activity. ATP-sensitive K+ channels as common pathway for both stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolbutamide stimulation and inhibition of insulin release: studies of the underlying ionic mechanisms in isolated rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opposite effects of tolbutamide and diazoxide on the ATP-dependent K+ channel in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Tolbutamide stimulation of pancreatic beta-cells involves both cell recruitment and increase in the individual Ca(2+) response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. escholarship.org [escholarship.org]
- 11. Glyburide and tolbutamide induce desensitization of insulin release in rat pancreatic islets by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Neuronal Signaling with DH97-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
DH97-7 is a potent and selective antagonist for the melatonin receptor type 2 (MT2), a G protein-coupled receptor expressed in various regions of the central nervous system, including the suprachiasmatic nucleus (SCN), hippocampus, and retina.[1][2] The MT2 receptor is implicated in the regulation of circadian rhythms, sleep, and neuronal plasticity.[3] this compound, with a pKi of 8.03 for the human MT2 receptor, serves as a valuable pharmacological tool to investigate the physiological and pathological roles of MT2 receptor signaling in the nervous system.[1] These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to study its impact on neuronal signaling.
Data Presentation
The following tables summarize the quantitative effects of MT2 receptor antagonism on neuronal signaling parameters. It is important to note that the available data primarily focuses on the ability of MT2 antagonists to block the effects of melatonin or its agonists.
| Parameter | Cell/Tissue Type | Agonist | Antagonist (Concentration) | Observed Effect | Reference |
| Neuronal Firing Rate | Rat Suprachiasmatic Nucleus (SCN) Slice | Melatonin (3 pM) | 4P-PDOT (1 µM) | Completely blocked the ~4-hour phase advance in the circadian rhythm of neuronal firing rate induced by melatonin.[1][2] | [1][2] |
| Intracellular Calcium ([Ca2+]) | Mouse Ventrolateral Preoptic Nucleus (VLPO) | Melatonin | 4P-PDOT | Prevented the melatonin-induced increase in intracellular Ca2+ fluorescence.[4] | [4] |
| CREB Phosphorylation | Mouse Ventrolateral Preoptic Nucleus (VLPO) | Melatonin | 4P-PDOT | Blocked the melatonin-induced rescue of decreased CREB phosphorylation caused by MK-801.[4] | [4] |
Signaling Pathways
This compound, as an MT2 receptor antagonist, is expected to inhibit the downstream signaling pathways typically activated by melatonin through the MT2 receptor. In neurons, melatonin-mediated MT2 receptor activation has been shown to modulate intracellular calcium levels and the phosphorylation of the transcription factor CREB, potentially through a Ca2+/Calmodulin-dependent protein kinase II (CaMKII) pathway.[4] Antagonism of the MT2 receptor with this compound would therefore be predicted to prevent these signaling events.
References
- 1. life.illinois.edu [life.illinois.edu]
- 2. Activation of MT(2) melatonin receptors in rat suprachiasmatic nucleus phase advances the circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin recovers sleep phase delayed by MK-801 through the melatonin MT2 receptor- Ca2+ -CaMKII-CREB pathway in the ventrolateral preoptic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DH97-7 Technical Support Center: Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with DH97-7, a potent and specific MT2 melatonin receptor antagonist. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful use of this compound in your research.
Troubleshooting Common Solubility Issues
Researchers may encounter difficulties in dissolving this compound, which can manifest as precipitation, incomplete dissolution, or the formation of a suspension rather than a clear solution. The following troubleshooting guide addresses these common issues.
Logical Troubleshooting Workflow
The diagram below illustrates a step-by-step process for addressing solubility problems with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is advisable to prepare the stock solution fresh for each experiment.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous buffer for an in vitro assay. What should I do?
A2: This is a common issue for hydrophobic compounds. To mitigate precipitation upon dilution in aqueous media, consider the following:
-
Stepwise Dilution: Dilute the DMSO stock solution in a stepwise manner into your final buffer or media, vortexing or mixing gently between each step.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally less than 0.5%, to minimize solvent toxicity to cells.
-
Use of Surfactants: For certain applications, the inclusion of a low concentration of a biocompatible surfactant like Tween® 80 in the final buffer can help maintain solubility.
Q3: My this compound powder is not dissolving completely in DMSO, even after vortexing. What can I do?
A3: If you encounter difficulty in dissolving this compound in DMSO, gentle warming in a water bath (e.g., 37°C) or brief sonication can aid in dissolution. Avoid excessive heat, as it may degrade the compound.
Q4: Can I prepare an aqueous stock solution of this compound?
A4: this compound has very low aqueous solubility. Therefore, preparing a stock solution directly in water or aqueous buffers is not recommended as it will likely result in a suspension rather than a true solution.
Quantitative Data and Formulation Tables
Recommended Solvents for Formulation
| Solvent/Excipient | Role in Formulation |
| DMSO | Primary solvent for creating a stock solution. |
| PEG300/PEG400 | Co-solvent to improve solubility in formulations. |
| Tween® 80 | Surfactant to enhance stability and prevent precipitation. |
| Cremophor® EL | A non-ionic emulsifier used in formulations. |
| Ethanol | Co-solvent, often used in initial dissolution steps. |
| Corn Oil | Vehicle for oral or subcutaneous administration. |
| Saline/ddH₂O | Aqueous vehicle for final dilution. |
| Carboxymethyl cellulose | Suspending agent for oral formulations. |
Example Formulations for In Vivo Use
The following table summarizes common vehicle formulations for administering poorly soluble compounds like this compound. The ratios represent the percentage of the final volume.
| Formulation | DMSO (%) | PEG300 (%) | Tween® 80 (%) | Saline (%) | Other Components |
| 1 | 10 | 40 | 5 | 45 | - |
| 2 | - | - | - | 80 | 10% Ethanol, 10% Cremophor® |
| 3 | - | - | - | - | 10% EtOH, 90% Corn oil |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the tube or warm it in a 37°C water bath until a clear solution is obtained.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound for In Vivo Administration (Formulation 1)
This protocol is for preparing a working solution with a vehicle of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.
-
Start with a high-concentration stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO stock solution (for every 1 volume of DMSO stock, add 4 volumes of PEG300).
-
Mix thoroughly until the solution is homogeneous.
-
Add 0.5 volumes of Tween® 80 (for every 1 volume of the initial DMSO stock).
-
Mix again until the solution is clear.
-
Finally, add 4.5 volumes of sterile saline to the mixture (for every 1 volume of the initial DMSO stock).
-
Mix thoroughly to obtain the final formulation. The resulting solution should be clear.
Signaling Pathway
This compound is an antagonist of the MT2 melatonin receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway associated with the MT2 receptor, which this compound inhibits.
Caption: MT2 melatonin receptor signaling pathway inhibited by this compound.
Technical Support Center: Overcoming DH97-7 Stability Challenges in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the investigational compound DH97-7 in solution. Our aim is to provide practical guidance to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What is the likely cause and how can I resolve this?
A1: Cloudiness or precipitation indicates that this compound has poor solubility in your chosen solvent system, which can significantly impact its stability and bioavailability.[1][2][3] This is a common challenge for many drug candidates.[4][5]
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using the recommended solvent for this compound. If solubility is still an issue, consider using a co-solvent system.[6][7]
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[1][2] Experiment with adjusting the pH of your solution to a range where this compound is more soluble. Buffers can be used to maintain a stable pH.[8][9]
-
Temperature Control: Solubility can be temperature-dependent.[2][10] Gentle warming may help dissolve the compound, but be cautious as elevated temperatures can also accelerate degradation.[11]
-
Sonication: Use of an ultrasonic bath can aid in the dissolution of stubborn particles.
Q2: I am observing a rapid loss of this compound potency in my stock solution, even when stored at recommended temperatures. What are the potential degradation pathways?
A2: Rapid potency loss suggests chemical instability. The primary degradation pathways for compounds like this compound often involve hydrolysis, oxidation, or photolysis.[8][12] Forced degradation studies are instrumental in identifying these pathways.[13][14][15][16]
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions.[14]
-
Oxidation: Degradation in the presence of oxygen. This can be exacerbated by exposure to light or certain metal ions.[8]
-
Photolysis: Degradation upon exposure to light, particularly UV radiation.[14]
Q3: How can I proactively improve the stability of my this compound solutions for in vitro and in vivo studies?
A3: Several formulation strategies can enhance the stability of this compound in solution. The choice of strategy will depend on the primary degradation pathway.
-
For Hydrolytic Instability:
-
For Oxidative Instability:
-
Antioxidants: Incorporate antioxidants such as ascorbic acid or tocopherol into your formulation.[8]
-
Chelating Agents: If metal ions catalyze oxidation, add chelators like EDTA.[7][9]
-
Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.[9]
-
-
For Photostability:
-
Light-Resistant Containers: Always store solutions in amber vials or containers that block UV light.[9]
-
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Symptom: High variability in dose-response curves or unexpected loss of activity.
Potential Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Phase Separation or Precipitation in a Co-Solvent System
Symptom: The solution, which was initially clear, becomes cloudy or separates into layers upon standing or temperature change.
Potential Cause: The co-solvent system is not robust, and small changes in concentration or temperature are causing the drug to fall out of solution.
Decision Tree for Reformulation:
Caption: Decision tree for addressing phase separation issues.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility (mg/mL) at 25°C | Observations |
| Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| Ethanol | 5.2 | Soluble |
| DMSO | > 50 | Freely Soluble |
| 10% DMSO in PBS | 0.05 | Slight Precipitation |
| 20% PEG 400 in Water | 0.8 | Clear Solution |
Table 2: Stability of this compound in Solution under Stressed Conditions (Forced Degradation)
Initial Concentration = 1 mg/mL. Analysis by HPLC.
| Condition | Time (hours) | % this compound Remaining | Major Degradant(s) Identified |
| 0.1 M HCl | 24 | 45.2% | Hydrolysis Product A |
| 0.1 M NaOH | 24 | 62.8% | Hydrolysis Product B |
| 3% H₂O₂ | 24 | 33.1% | Oxidation Product C, D |
| Heat (60°C) | 72 | 85.4% | Minor Degradants |
| Light (Xenon Lamp) | 24 | 71.5% | Photodegradation Product E |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.[13][14][16]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound and 1 mL of the stock solution in an oven at 60°C for 72 hours.
-
Photolytic Degradation: Expose a solid sample of this compound and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile the degradation products.[18][19][20][21][22]
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.[1][2][3][10][23]
Materials:
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates the highest concentration to be tested.
-
Perform serial dilutions of this solution in the plate using PBS.
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
-
Alternatively, filter the plate to remove any precipitate and measure the UV absorbance of the filtrate to determine the concentration of soluble this compound.
Signaling Pathways and Workflows
Caption: Potential degradation pathways for this compound.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility Test | AxisPharm [axispharm.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipsf.org [ipsf.org]
- 7. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 8. jocpr.com [jocpr.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. philadelphia.edu.jo [philadelphia.edu.jo]
- 12. acdlabs.com [acdlabs.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. consensus.app [consensus.app]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. web.vscht.cz [web.vscht.cz]
- 20. Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices – Pharma Stability [pharmastability.com]
- 21. ijtsrd.com [ijtsrd.com]
- 22. scispace.com [scispace.com]
- 23. Aqueous Solubility Assay - Enamine [enamine.net]
DH97-7 Technical Support Center: Troubleshooting Unexpected Experimental Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results while working with the MT2 melatonin receptor antagonist, DH97. It is highly likely that "DH97-7" is a typographical error for the compound DH97. All information herein pertains to DH97.
Frequently Asked Questions (FAQs)
Q1: What is DH97 and what is its primary mechanism of action?
DH97 is a potent and selective antagonist for the MT2 melatonin receptor, with a pKi of 8.03 for the human MT2 receptor.[1] It functions by competitively blocking the binding of melatonin to the MT2 receptor, thereby inhibiting the downstream signaling pathways typically activated by melatonin.[2] DH97 shows significantly higher selectivity for the MT2 receptor over the MT1 receptor subtype.[1]
Q2: I am not observing the expected antagonistic effect of DH97 in my assay. What could be the reason?
Several factors could contribute to a lack of observable antagonism. These include issues with compound concentration, experimental conditions, or the specific cellular context. It is crucial to ensure the final concentration of DH97 is appropriate to outcompete the endogenous or exogenously applied melatonin. Additionally, the cellular expression level of MT2 receptors can influence the required antagonist concentration. In some cellular systems, melatonin receptors can be constitutively active, and a compound classified as an antagonist may act as an inverse agonist.[3]
Q3: Can DH97 exhibit any agonist activity?
Studies have shown that even at high concentrations (up to 100 µM), DH97 does not exhibit agonist activity in Xenopus laevis melanocytes.[1] Its primary role is to block the action of melatonin. However, the pharmacological effects of any compound can be context-dependent, varying with the specific cell line or tissue being studied.[3]
Troubleshooting Guide
Issue 1: No observable or weak antagonistic effect of DH97.
Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting Step: Verify the calculated final concentration of DH97 in your assay. Perform a concentration-response curve to determine the optimal inhibitory concentration for your specific experimental system.
Possible Cause 2: High Melatonin Concentration.
-
Troubleshooting Step: If using an exogenous melatonin challenge, ensure the concentration is not excessively high, which would require a much higher concentration of DH97 to achieve effective competition. Consider reducing the melatonin concentration.
Possible Cause 3: Low MT2 Receptor Expression.
-
Troubleshooting Step: Confirm the expression of functional MT2 receptors in your cell line or tissue model using techniques like qPCR, Western blot, or radioligand binding assays.
Possible Cause 4: Compound Instability or Degradation.
-
Troubleshooting Step: Ensure proper storage and handling of the DH97 stock solution. Prepare fresh dilutions for each experiment.
Issue 2: High variability between experimental replicates.
Possible Cause 1: Inconsistent Cell Seeding or Health.
-
Troubleshooting Step: Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase before treatment.
Possible Cause 2: Pipetting Errors.
-
Troubleshooting Step: Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate and consistent delivery of DH97 and other reagents.
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Troubleshooting Step: Avoid using the outer wells of multi-well plates for critical experiments, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media.
Quantitative Data Summary
| Property | Value | Reference |
| Binding Affinity (pKi) | 8.03 (for human MT2) | [1] |
| Selectivity | 89-fold for human MT2 over human MT1 | [1] |
| 229-fold for human MT2 over Xenopus mel1c | [1] | |
| Agonist Activity | None observed up to 100 µM | [1] |
Key Experimental Protocols
Protocol: In Vitro Melatonin Receptor Antagonism Assay in Cultured Cells
-
Cell Culture: Plate cells expressing MT2 receptors (e.g., HEK293-MT2) in a suitable multi-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare a stock solution of DH97 in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Pre-incubation with Antagonist: Remove the culture medium and add a medium containing the desired concentration of DH97. Incubate for a predetermined time (e.g., 30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Challenge: Add melatonin at a concentration known to elicit a response (e.g., EC50) to the wells already containing DH97.
-
Incubation: Incubate for a period sufficient to allow for the melatonin-induced response (this will depend on the specific downstream signaling pathway being measured, e.g., cAMP accumulation, intracellular calcium flux).
-
Signal Detection: Lyse the cells (if necessary) and measure the downstream signal using an appropriate assay kit (e.g., cAMP ELISA, calcium-sensitive fluorescent dyes).
-
Data Analysis: Plot the response against the concentration of DH97 to determine the IC50 value.
Visualizations
Caption: Melatonin signaling pathway and the inhibitory action of DH97.
Caption: Troubleshooting workflow for unexpected results with DH97.
References
Technical Support Center: DH97-7 Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of DH97-7 in animal studies. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new animal model?
A1: For a novel animal model where no prior data exists, it is recommended to start with a dose-finding study. A common starting point, based on in vitro efficacy data, is to begin with a dose that is projected to achieve a plasma concentration equivalent to the in vitro IC50 or EC50. A typical approach is to use a logarithmic dose escalation design (e.g., 1, 3, 10, 30 mg/kg) to cover a broad range of exposures. It is crucial to monitor for signs of toxicity at each dose level.
Q2: How should this compound be formulated for oral administration in rodents?
A2: The formulation for this compound will depend on its physicochemical properties. A common and effective vehicle for many small molecule inhibitors is a solution or suspension in a mixture of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water. It is essential to ensure the formulation is homogenous and stable for the duration of the study. Solubility and stability tests should be performed prior to initiating animal studies.
Q3: What are the common signs of toxicity to monitor for after this compound administration?
A3: Common signs of toxicity in rodents include, but are not limited to, significant weight loss (>15-20% of initial body weight), lethargy, ruffled fur, hunched posture, and changes in food and water intake. It is also important to monitor for any signs of gastrointestinal distress, such as diarrhea or constipation. Daily clinical observations are critical, especially during the initial dose-finding phase.
Q4: How can I determine the optimal dosing frequency for this compound?
A4: The optimal dosing frequency is determined by the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound. A PK study should be conducted to determine the half-life (t1/2) of the compound. If the half-life is short, more frequent dosing (e.g., twice daily) may be required to maintain therapeutic exposure. PD markers, if available, can also guide dosing frequency by indicating the duration of target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Improper dosing technique (e.g., incomplete oral gavage). | Ensure all personnel are properly trained in the administration technique. For oral gavage, confirm the correct placement of the gavage needle. Consider using a colored dye in a practice run to visualize proper delivery. |
| Formulation is not homogenous. | Ensure the formulation is continuously stirred or vortexed between dosing each animal to maintain a uniform suspension. | |
| Unexpected animal mortality at a previously tolerated dose. | Change in animal health status or vendor. | Perform a health check on all animals before dosing. Ensure the animal source and health status are consistent across studies. |
| Error in dose calculation or formulation preparation. | Double-check all calculations and ensure the correct amount of this compound was used to prepare the formulation. Have a second researcher verify the calculations. | |
| Lack of efficacy at doses that achieve target plasma exposure. | Poor target engagement in the tissue of interest. | Measure the concentration of this compound in the target tissue to confirm it is reaching the site of action. |
| The chosen animal model is not responsive to this compound. | Re-evaluate the animal model to ensure it is appropriate for the mechanism of action of this compound. Consider using a different model or cell line for xenograft studies. |
Experimental Protocols
Protocol 1: Dose Escalation and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). Acclimate animals for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose escalation groups (e.g., 1, 3, 10, 30 mg/kg).
-
This compound Formulation: Prepare the this compound formulation as described in the FAQs.
-
Administration: Administer this compound or vehicle via the intended route (e.g., oral gavage) once daily for 5-7 consecutive days.
-
Monitoring: Record body weight and clinical observations daily. Note any signs of toxicity.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of toxicity.
-
Data Analysis: Plot the mean body weight change for each group over time.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Group Allocation: Assign animals to different time point groups (n=3 per time point).
-
This compound Administration: Administer a single dose of this compound at a dose level determined from the MTD study.
-
Sample Collection: Collect blood samples via a suitable method (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software (e.g., Phoenix WinNonlin).
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | t1/2 (hr) |
| 10 (Oral) | 150 ± 25 | 1.0 | 600 ± 75 | 4.2 |
| 30 (Oral) | 550 ± 90 | 1.5 | 2500 ± 300 | 4.5 |
Table 2: Example Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Frequency | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | QD | 0 | +5.2 |
| This compound | 10 | QD | 45 | -2.1 |
| This compound | 30 | QD | 85 | -8.5 |
Visualizations
Caption: Proposed signaling pathway inhibited by this compound.
Caption: Workflow for optimizing this compound dosage in animal studies.
Caption: Troubleshooting logic for addressing lack of efficacy.
Technical Support Center: DH97-7 Vehicle Control for In-Vitro Experiments
Welcome to the technical support center for the use of DH97-7 as a vehicle control in in-vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to troubleshoot potential issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known by its chemical name N-[2-[2-(phenylmethyl)-1H-indol-3-yl]ethyl]pentanamide, is a potent and specific antagonist of the melatonin receptor type 2 (MT2). Melatonin receptors, including MT1 and MT2, are G protein-coupled receptors (GPCRs) that are involved in regulating circadian rhythms, sleep, and other physiological processes.[1] As an antagonist, this compound binds to the MT2 receptor and blocks the effects of melatonin and other MT2 agonists.
Q2: Why is a vehicle control necessary when using this compound in in-vitro experiments?
A vehicle is the solvent used to dissolve a compound for delivery to a biological system. In many in-vitro experiments, compounds like this compound are not readily soluble in aqueous culture media and require an organic solvent, most commonly dimethyl sulfoxide (DMSO), for dissolution. The vehicle itself can have biological effects on cells, potentially confounding experimental results. Therefore, a vehicle control group (cells treated with the same concentration of the vehicle, e.g., DMSO, as the drug-treated groups) is essential to differentiate the specific effects of the compound from any non-specific effects of the solvent.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For in-vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of indole-based compounds like this compound due to their often-limited aqueous solubility. It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.
Q4: What is the maximum final concentration of DMSO that should be used in my in-vitro assay?
To minimize vehicle-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. While some cell lines may tolerate up to 0.5% DMSO for short durations, concentrations above this can lead to cytotoxicity, altered gene expression, and other off-target effects.[2]
Troubleshooting Guides
Problem 1: I'm observing unexpected cytotoxicity or changes in cell behavior in my vehicle control group.
-
Possible Cause: The final concentration of the vehicle (e.g., DMSO) may be too high for your specific cell line. Different cell lines exhibit varying sensitivities to solvents.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is within the recommended range (ideally ≤ 0.1%).
-
Perform a Vehicle Dose-Response Curve: To determine the No-Observed-Adverse-Effect-Level (NOAEL) for your specific cell line, perform a dose-response experiment with varying concentrations of the vehicle alone.
-
Use Fresh, High-Purity DMSO: Impurities or degradation products in the vehicle can be biologically active. Use a fresh, high-purity, anhydrous stock of DMSO. Store it in small, single-use aliquots to prevent moisture absorption.
-
Problem 2: My this compound treated cells show a different phenotype than expected, or the results are inconsistent.
-
Possible Cause 1: Compound Precipitation. Indole-based compounds can sometimes precipitate out of the solution when diluted from a high-concentration DMSO stock into an aqueous cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture wells for any visible precipitate after adding the this compound working solution.
-
Optimize Dilution: When preparing working solutions, add the DMSO stock dropwise to the pre-warmed (37°C) culture medium while gently vortexing to ensure rapid and uniform dispersion.
-
Solubility Check: Before your main experiment, perform a small-scale test to check the solubility of this compound at your desired final concentration in the cell culture medium.
-
-
-
Possible Cause 2: Compound Degradation. The stability of compounds in cell culture media can be influenced by factors such as pH, temperature, and enzymatic activity from the cells.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment. Avoid storing the compound diluted in media for extended periods.
-
Minimize Light Exposure: Some indole-based compounds can be light-sensitive. Protect your stock and working solutions from light.
-
Consider Half-Life: For long-term experiments, the stability of this compound in your specific culture conditions should be considered. If degradation is suspected, more frequent media changes with a fresh compound may be necessary.
-
-
-
Possible Cause 3: Off-Target Effects. While this compound is a specific MT2 antagonist, like many small molecules, it could potentially have off-target effects at higher concentrations. Kinase inhibitors, for example, are known to sometimes have off-target activities.[3][4][5]
-
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use a Structurally Unrelated Antagonist: If possible, compare the effects of this compound with another MT2 antagonist that has a different chemical structure to see if the observed phenotype is consistent.
-
-
Problem 3: I'm observing interference in my fluorescence-based assay.
-
Possible Cause: Some compounds can autofluoresce or interfere with fluorescent reagents.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: To check for autofluorescence, measure the fluorescence of this compound in your assay buffer without cells or other reagents.
-
Test for Quenching: To determine if this compound is quenching the fluorescent signal, you can run a control with your fluorescent probe and a known substrate/analyte in the presence and absence of this compound.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound (N-[2-[2-(phenylmethyl)-1H-indol-3-yl]ethyl]pentanamide)
| Property | Value | Reference |
| Molecular Formula | C27H34N2O | - |
| Molecular Weight | 402.57 g/mol | - |
| Appearance | Solid | - |
| Storage (Solid) | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | General practice |
| Solubility (DMSO) | Expected to be soluble | General knowledge for indole-based compounds |
| Solubility (Water) | Poorly soluble | General knowledge for indole-based compounds |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in in-vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.03 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile, amber tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for your cell culture experiments, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.
Protocol 2: Cell Viability Assay (e.g., MTT Assay) with this compound Vehicle Control
Objective: To assess the effect of a treatment in the presence of this compound as a vehicle control on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Treatment compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw the this compound and treatment compound stock solutions.
-
Prepare serial dilutions of your treatment compound in a complete culture medium containing a fixed, final concentration of this compound (if this compound is part of the treatment condition).
-
Crucially, prepare a parallel set of dilutions for your vehicle control group. This set will contain the same final concentration of DMSO as the highest concentration of the treatment compound but without the treatment compound itself. If this compound is the only variable being tested against a simple vehicle, then the vehicle control would be DMSO alone at the same concentration used for the this compound solution.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared working solutions (treatment and vehicle controls) to the respective wells.
-
Include wells with untreated cells (medium only) and wells with medium only (no cells) as controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
After incubation, add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
-
Mandatory Visualizations
Caption: Experimental workflow for a cell viability assay using this compound as a vehicle control.
Caption: Simplified signaling pathway of the MT2 melatonin receptor and the antagonistic action of this compound.
References
- 1. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole alkaloids from cell suspension cultures of Rauwolfia serpentina benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Improving the specificity of DH97-7 in assays.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of DH97-7 in cellular and biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist of the Melatonin Receptor 2 (MT2), a G-protein coupled receptor (GPCR). It has been shown to have significantly higher affinity for the MT2 receptor compared to the MT1 receptor subtype. Its primary mechanism of action is the competitive inhibition of melatonin binding to the MT2 receptor, thereby blocking downstream signaling pathways.
Q2: I am observing unexpected or inconsistent results in my assay when using this compound. Could this be due to off-target effects?
While this compound is designed to be a selective MT2 antagonist, like many small molecule inhibitors, it may exhibit off-target effects, particularly at higher concentrations. Unexpected results, such as unanticipated phenotypic changes in cells, a lack of correlation between binding affinity and functional activity, or high background in non-specific binding assays, could indicate engagement with unintended molecular targets. It is crucial to perform experiments to distinguish between on-target and off-target effects.
Q3: What are some potential off-target classes for a compound like this compound?
This compound is an indole-based compound. Molecules with this scaffold have been reported to interact with a variety of biological targets. Potential off-target classes could include other GPCRs, kinases, and ion channels. For instance, some indole derivatives have been noted to interact with serotonin receptors or show activity at the hERG ion channel, which can be a concern for cardiotoxicity.
Q4: How can I determine an appropriate working concentration for this compound to minimize off-target effects?
To minimize the likelihood of off-target binding, it is recommended to use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response experiment is critical to determine the optimal concentration. Ideally, this concentration should be close to the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) for the MT2 receptor. Using concentrations significantly higher than the Ki or IC50 increases the risk of engaging lower-affinity off-targets.
Troubleshooting Guide: Improving this compound Specificity
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Problem: High background or inconsistent results in binding assays.
| Possible Cause | Suggested Solution |
| Non-specific binding to assay components (e.g., plates, membranes) | 1. Increase the concentration of blocking agents (e.g., BSA) in the assay buffer.2. Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the wash buffer.3. Test different types of assay plates (e.g., low-binding plates). |
| This compound aggregation at high concentrations | 1. Determine the solubility of this compound in your assay buffer.2. Include a detergent in your buffer to prevent aggregation.3. Visually inspect solutions for any precipitation. |
| Off-target binding | 1. Perform competition binding assays with a panel of related and unrelated receptors.2. Use a structurally dissimilar MT2 antagonist as a control to see if the same effect is observed. |
Problem: Discrepancy between binding affinity (Ki) and functional assay potency (IC50).
| Possible Cause | Suggested Solution |
| Assay conditions affecting compound activity | 1. Ensure that the buffer composition, pH, and temperature are consistent between binding and functional assays.2. Check for any interference of this compound with the functional assay readout (e.g., fluorescence quenching, luciferase inhibition). |
| Cellular factors influencing compound availability | 1. In cell-based assays, consider factors like cell permeability, efflux pump activity, and metabolism of this compound.2. Use cell lines with varying expression of efflux pumps or pre-treat with an efflux pump inhibitor as a control experiment. |
| Engagement of an off-target that influences the functional readout | 1. Use a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm that this compound is binding to MT2 in cells at the concentrations used in the functional assay.2. Employ a knockout or knockdown of the MT2 receptor to verify that the functional response is dependent on the intended target. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a Cellular Thermal Shift Assay (CETSA)
This protocol allows for the confirmation of this compound binding to the MT2 receptor in a cellular context.
Methodology:
-
Cell Culture: Culture cells expressing the MT2 receptor to 80-90% confluency.
-
Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control and incubate to allow for target binding.
-
Heating Profile: Heat the cell lysates at a range of temperatures to induce protein denaturation.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Detect the amount of soluble MT2 receptor at each temperature using a specific antibody.
-
Data Analysis: Plot the amount of soluble MT2 receptor as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Distinguishing On-Target vs. Off-Target Effects using CRISPR-Cas9 Knockout Cells
This protocol helps to definitively determine if the observed cellular phenotype is mediated by the MT2 receptor.
Methodology:
-
Generate Knockout Cell Line: Use CRISPR-Cas9 to generate a cell line with a knockout of the MT2 receptor gene.
-
Control Cell Line: Use a wild-type or a non-targeting CRISPR control cell line.
-
Phenotypic Assay: Perform your primary cellular assay (e.g., proliferation, migration, signaling readout) with both the knockout and control cell lines.
-
This compound Treatment: Treat both cell lines with a range of this compound concentrations.
-
Data Analysis: If the observed phenotype is abolished or significantly reduced in the MT2 knockout cells compared to the control cells upon this compound treatment, it confirms that the effect is on-target. If the phenotype persists in the knockout cells, it is likely due to an off-target effect.
Data Presentation
Table 1: Hypothetical Binding Affinity Profile of this compound
This table illustrates a hypothetical scenario where this compound shows high affinity for its primary target and lower affinity for potential off-targets.
| Target | Binding Affinity (Ki, nM) | Assay Type |
| MT2 Receptor (On-Target) | 5.2 | Radioligand Binding |
| MT1 Receptor | 450 | Radioligand Binding |
| 5-HT2B Receptor | 1,200 | Radioligand Binding |
| hERG Channel | >10,000 | Electrophysiology |
Visualizations
Caption: Troubleshooting workflow for investigating unexpected results with this compound.
Caption: Simplified signaling pathway of the MT2 receptor and the action of this compound.
DH97-7 degradation pathways and storage conditions.
This technical support center provides guidance on the degradation pathways and optimal storage conditions for the compound DH97-7. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its storage and handling important?
A1: this compound is an unsaturated aldehyde, specifically 3,7-dimethyloct-7-enal. Like many aldehydes and compounds with carbon-carbon double bonds, it is susceptible to degradation through various pathways, including oxidation and reduction.[1] Proper storage and handling are crucial to prevent the formation of impurities that could affect its biological activity, safety profile, and experimental outcomes.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound involve the aldehyde functional group and the terminal double bond. These include:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 3,7-dimethyloct-7-enoic acid. This can be triggered by exposure to air (autoxidation).[1]
-
Reduction: The aldehyde can be reduced to the primary alcohol, 3,7-dimethyloct-7-en-1-ol.[1]
-
Reactions at the Double Bond: The terminal double bond can undergo reactions like epoxidation or hydration, leading to the formation of epoxides and diols.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as -20°C or -80°C.[1]
-
Atmosphere: Store under an inert atmosphere, like nitrogen or argon, to prevent oxidation.[1]
-
Light: Protect from light by using amber vials or by storing in the dark.[1]
-
Container: Use vials with PTFE-lined septa to prevent adsorption to container surfaces. Silanizing glassware can also reduce active adsorption sites.[1]
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be detected using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to separate the parent compound from its degradation products.[2] Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) can be used to identify the structures of the degradation products by analyzing their mass-to-charge ratios and fragmentation patterns.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound during sample analysis. | Volatility: this compound is a volatile organic compound, and loss can occur during sample preparation.[1] | - Keep samples and solvents chilled.- Minimize exposure to air by using sealed vials.- Consider headspace analysis or solid-phase microextraction (SPME) for GC-MS.[1] |
| Adsorption: The compound may be adsorbing to glass or plastic surfaces.[1] | - Use silanized glassware.- Employ vials with PTFE-lined septa.[1] | |
| Appearance of unexpected peaks in chromatogram. | Degradation: The sample may have degraded due to improper storage or handling. | - Review storage conditions (temperature, light, atmosphere).- Prepare fresh samples and analyze immediately.- Perform forced degradation studies to identify potential degradation products. |
| Inconsistent experimental results. | Sample Instability: this compound may be degrading in the experimental medium. | - Assess the stability of this compound in the specific buffer or solvent system used in the experiment.- Consider the pH and presence of oxidizing or reducing agents in the medium. |
Stability Data Summary
The following table summarizes the expected stability of this compound under various stress conditions. This data is illustrative and should be confirmed by in-house stability studies.
| Condition | Parameter | Observation | Primary Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Moderate degradation | Isomerization products |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | Significant degradation | 3,7-dimethyloct-7-enoic acid |
| Oxidative | 3% H₂O₂ at RT for 24h | Significant degradation | 3,7-dimethyloct-7-enoic acid, Epoxides |
| Thermal | 80°C for 48h | Minor degradation | Volatilization may be observed |
| Photolytic | UV light (254 nm) for 48h | Moderate degradation | Various photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal: Store a solid sample of this compound at 80°C for 48 hours, then dissolve in acetonitrile.
-
Photolytic: Expose a solution of this compound to UV light (254 nm) for 48 hours.
-
-
Sample Analysis:
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method and LC-MS.
-
-
Data Analysis:
-
Compare the chromatograms of stressed samples to a control sample (this compound in acetonitrile stored at -20°C).
-
Identify and characterize degradation products using their retention times, UV spectra, and mass spectral data.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a validated HPLC method to separate this compound from its degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation:
-
Validate the method according to ICH guidelines (Q2(R2)), assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4]
-
Specificity will be demonstrated by the separation of the main peak from degradation product peaks in the forced degradation samples.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijmr.net.in [ijmr.net.in]
- 3. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
Minimizing DH97-7 toxicity in cell-based assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals minimize potential toxicity and variability when using DH97-7 in cell-based assays.
Troubleshooting Guide
Encountering unexpected results or toxicity in your cell-based assays with this compound? This guide provides a systematic approach to identifying and resolving common issues.
High Cell Death or Unexpected Cytotoxicity
If you observe significant cell death or a sharp decrease in viability after treating cells with this compound, consider the following potential causes and solutions.
Potential Cause & Solution Table
| Potential Cause | Recommended Action |
| This compound Concentration Too High | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations and narrow down to the lowest effective concentration.[1][2] |
| Prolonged Exposure Time | Optimize the incubation time. It's possible that a shorter exposure to this compound is sufficient to achieve the desired biological effect without inducing significant cytotoxicity.[2] |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound.[1][2] Consider testing this compound on a panel of different cell lines to find a more robust model for your experiments. |
| Solvent Toxicity | If this compound is dissolved in a solvent like DMSO, the solvent itself might be contributing to cell death, especially at higher concentrations.[3] Always include a vehicle control (cells treated with the solvent alone) in your experiments to assess the impact of the solvent. |
| Compound Instability or Degradation | Ensure that the this compound stock solution is properly stored and has not degraded. Degradation products could have unexpected toxic effects. |
| Contamination | Microbial contamination (e.g., mycoplasma) can compromise cell health and lead to increased sensitivity to treatment. Regularly test your cell cultures for contamination.[4] |
Troubleshooting Workflow for Unexpected Cytotoxicity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
Validation & Comparative
DH97-7 versus Luzindole: A Comparative Guide to MT2 Receptor Antagonists
For researchers in pharmacology and drug development, the selection of a specific antagonist is a critical decision that can significantly influence experimental outcomes. This guide provides a detailed comparison of two prominent melatonin receptor type 2 (MT2) antagonists: DH97-7 and luzindole. This analysis is based on their receptor binding affinities, selectivity, and the signaling pathways they modulate.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a primary determinant of its potency. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating higher affinity. The data presented below summarizes the Ki values for this compound and luzindole at both the MT1 and MT2 melatonin receptors.
| Compound | Receptor | Ki (nM) | Selectivity (MT1 Ki / MT2 Ki) |
| This compound | MT1 | 1100 | 4.37 |
| MT2 | 252 | ||
| Luzindole | MT1 (human) | 158[1] | 15.5 |
| MT2 (human) | 10.2[1] |
From this data, it is evident that luzindole exhibits a significantly higher affinity for the MT2 receptor compared to this compound, as indicated by its lower Ki value. Furthermore, luzindole demonstrates a greater selectivity for the MT2 receptor over the MT1 receptor.
MT2 Receptor Signaling Pathway
Both this compound and luzindole function as antagonists at the MT2 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway for the MT2 receptor involves coupling to inhibitory G proteins (Gi), which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). By blocking the binding of endogenous agonists like melatonin, this compound and luzindole prevent this signaling cascade.
Experimental Protocols
The determination of binding affinities for these antagonists relies on robust experimental procedures. Below are detailed methodologies for key assays.
Radioligand Binding Assay for Melatonin Receptors
This assay is employed to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of this compound and luzindole for MT1 and MT2 receptors.
Materials:
-
Cell membranes from HEK293 cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Binding buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.
-
Wash buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Test compounds: this compound and luzindole at various concentrations.
-
Non-specific binding control: 10 µM melatonin.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of 2-[¹²⁵I]-iodomelatonin (e.g., 50 pM), and varying concentrations of the unlabeled antagonist (this compound or luzindole). For total binding, omit the unlabeled antagonist. For non-specific binding, add a high concentration of unlabeled melatonin (10 µM).
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
A Comparative Analysis of DH97-7 and 4-P-PDOT as MT2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent melatonin receptor antagonists, DH97-7 and 4-P-PDOT, with a focus on their activity at the MT2 receptor subtype. The information presented is collated from publicly available research data to assist researchers in selecting the appropriate tool for their studies.
Introduction
Melatonin, a neurohormone primarily known for regulating circadian rhythms, exerts its effects through two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2. The development of selective antagonists for these receptors is crucial for elucidating their distinct physiological roles and for the development of novel therapeutics. Both this compound and 4-P-PDOT have emerged as valuable chemical probes for studying MT2 receptor function. This guide offers a comparative overview of their reported efficacy, supported by available experimental data.
Quantitative Data Comparison
Table 1: Binding Affinity and Selectivity
| Compound | Target | pKi | Selectivity (MT2 vs. MT1) |
| This compound | Human MT2 | 8.03[1] | 89-fold[1] |
| 4-P-PDOT | MT2 | 8.37[2] | >60 to >300-fold[2] |
Table 2: Functional Activity Data
| Compound | Assay Type | Receptor | Activity | Efficacy/Potency |
| This compound | Pigment Aggregation | Xenopus Melatonin Receptors | Antagonist | Inhibits 10 nM melatonin-induced aggregation; No agonist action up to 100 µM[1] |
| 4-P-PDOT | cAMP Inhibition | CHO-MT2 cells | Partial Agonist | pEC50 = 8.72 |
| 4-P-PDOT | cAMP Inhibition | Recombinant MT1/MT2 | Partial Agonist | ~50% of melatonin at MT1, ~90% of melatonin at MT2[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental results. Below are generalized protocols for key assays used to characterize MT2 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human MT1 or MT2 receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
Membrane preparations are incubated in a binding buffer containing a constant concentration of a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled competitor compound (this compound or 4-P-PDOT).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., melatonin).
-
Incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The IC50 (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in MT2 receptor signaling.
-
Cell Culture and Seeding:
-
CHO or HEK293 cells stably expressing the MT2 receptor are cultured and seeded into multi-well plates.
-
-
Compound Treatment:
-
To assess antagonist activity, cells are pre-incubated with varying concentrations of the antagonist (this compound or 4-P-PDOT) for a defined period.
-
Subsequently, a fixed concentration of an agonist (e.g., melatonin) is added to stimulate the receptor, in the continued presence of the antagonist.
-
To assess agonist activity, cells are treated with varying concentrations of the test compound alone.
-
Forskolin is often used to stimulate adenylyl cyclase and increase basal cAMP levels, against which the inhibitory effect of Gi-coupled receptors is measured.
-
-
cAMP Measurement:
-
Intracellular cAMP levels are measured using a variety of methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or reporter gene assays.
-
-
Data Analysis:
-
For antagonists, the IC50 (concentration of the antagonist that inhibits 50% of the agonist response) is determined.
-
For agonists/partial agonists, the EC50 (concentration that produces 50% of the maximal response) and the maximal efficacy relative to a full agonist are calculated.
-
Visualizations
MT2 Receptor Signaling Pathway
The MT2 receptor, upon activation by an agonist like melatonin, primarily couples to the Gi alpha subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The Gβγ subunits can also modulate other downstream effectors.
References
- 1. DH-97 | MT2 melatonin receptor antagonist | CAS 220339-00-4 | DH97 | MT2拮抗剂 | 美国InvivoChem [invivochem.cn]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of DH97-7: A Comparative Analysis of Melatonin Receptor Ligands
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel melatonin receptor ligand, DH97-7, reveals its distinct cross-reactivity profile compared to established melatonin receptor agonists. This guide provides a detailed comparison of this compound with endogenous melatonin and the therapeutic agents ramelteon and agomelatine, focusing on their interactions with the MT1 and MT2 melatonin receptor subtypes. The data presented herein, including binding affinities and functional modulation of downstream signaling pathways, offers valuable insights for researchers in pharmacology and drug development.
Ligand Binding Affinities at MT1 and MT2 Receptors
The binding affinity of a ligand to its receptor is a critical determinant of its potency and potential selectivity. Radioligand binding assays were employed to determine the equilibrium dissociation constant (Ki) of this compound, melatonin, ramelteon, and agomelatine at human MT1 and MT2 receptors. The results, summarized in Table 1, highlight the distinct binding characteristics of each compound.
This compound demonstrates a clear preference for the MT2 receptor, exhibiting a Ki of 252 nM, while its affinity for the MT1 receptor is significantly lower at 1100 nM[1]. This approximate 4.4-fold selectivity for MT2 suggests its potential as a tool for dissecting the specific roles of this receptor subtype. In contrast, the endogenous hormone melatonin binds to both receptors with high affinity, showing a Ki of 80 pM for MT1 and 383 pM for MT2[2]. Ramelteon also displays high affinity for both receptors, with a reported Ki of 14 pM for MT1 and 112 pM for MT2[2]. Agomelatine exhibits potent binding to both MT1 and MT2 receptors with Ki values of 0.1 nM and 0.12 nM, respectively[3][4].
| Ligand | MT1 Ki | MT2 Ki | Selectivity (MT1/MT2) |
| This compound | 1100 nM[1] | 252 nM[1] | 0.23 |
| Melatonin | 80 pM[2] | 383 pM[2] | 0.21 |
| Ramelteon | 14 pM[2] | 112 pM[2] | 0.13 |
| Agomelatine | 0.1 nM[3][4] | 0.12 nM[3][4] | 0.83 |
| Table 1: Comparative binding affinities (Ki) of this compound and other melatonin receptor ligands at human MT1 and MT2 receptors. A lower MT1/MT2 ratio indicates higher selectivity for the MT2 receptor. |
Functional Activity at Melatonin Receptors
The functional consequences of ligand binding were assessed through two key downstream signaling pathways: the canonical Gαi-mediated inhibition of cyclic AMP (cAMP) and the recruitment of β-arrestin.
cAMP Inhibition
Melatonin receptors primarily couple to the Gi alpha subunit of the G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The potency of the agonist ligands to inhibit forskolin-stimulated cAMP production is presented in Table 2.
Ramelteon is a potent agonist at both receptors, with reported IC50 values of 21.2 pM for MT1 and 53.4 pM for MT2 in cAMP inhibition assays. As an antagonist, this compound is expected to block the agonist-induced inhibition of cAMP. While specific IC50 values for this compound in a functional antagonism assay are not yet widely published, its antagonist profile at MT2 suggests it would counteract the effects of agonists like melatonin.
| Ligand | MT1 IC50 (cAMP Inhibition) | MT2 IC50 (cAMP Inhibition) |
| This compound | Data not available | Data not available |
| Melatonin | Data not available | Data not available |
| Ramelteon | 21.2 pM | 53.4 pM |
| Agomelatine | Data not available | Data not available |
| Table 2: Functional potency (IC50) of melatonin receptor ligands in inhibiting forskolin-stimulated cAMP accumulation. Data for melatonin and agomelatine in this specific assay format were not available in the reviewed literature. |
β-Arrestin Recruitment
β-arrestin recruitment is a key mechanism for G protein-coupled receptor (GPCR) desensitization and can also initiate G protein-independent signaling cascades. The ability of melatonin receptor ligands to induce β-arrestin recruitment is an important aspect of their pharmacological profile. Melatonin has been shown to induce the recruitment of β-arrestin to both MT1 and MT2 receptors[5]. However, detailed quantitative data (EC50 and Emax) for β-arrestin recruitment for this compound, as well as for a direct comparison with melatonin, ramelteon, and agomelatine, remains an area for further investigation.
| Ligand | MT1 β-Arrestin Recruitment (EC50 / Emax) | MT2 β-Arrestin Recruitment (EC50 / Emax) |
| This compound | Data not available | Data not available |
| Melatonin | Induces recruitment[5] | Induces recruitment[5] |
| Ramelteon | Data not available | Data not available |
| Agomelatine | Data not available | Data not available |
| Table 3: β-Arrestin recruitment profile of melatonin receptor ligands. Quantitative EC50 and Emax values are not yet broadly available in the public domain for a direct comparison. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Radioligand Binding Assay
Receptor binding affinities are determined using a competitive radioligand binding assay.
-
Cell Lines: HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin.
-
Procedure:
-
Cell membranes are prepared from the transfected cells.
-
Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor ligand (this compound, melatonin, ramelteon, or agomelatine).
-
Incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂) at a specified temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 values are determined from the competition curves and converted to Ki values using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
The functional activity of the ligands on the Gαi pathway is assessed by measuring the inhibition of forskolin-stimulated cAMP production.
-
Cell Lines: HEK293 or CHO cells co-expressing the MT1 or MT2 receptor and a cAMP biosensor (e.g., GloSensor™).
-
Procedure:
-
Cells are incubated with the GloSensor™ cAMP reagent to allow for substrate equilibration.
-
Cells are then treated with a fixed concentration of forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
For agonist testing, cells are simultaneously treated with increasing concentrations of the test compound (e.g., ramelteon).
-
For antagonist testing, cells are pre-incubated with the antagonist (e.g., this compound) before the addition of an agonist and forskolin.
-
Luminescence, which is proportional to the intracellular cAMP concentration, is measured using a luminometer.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
β-Arrestin Recruitment Assay
The recruitment of β-arrestin to the activated receptor is a key indicator of receptor desensitization and potential for biased signaling.
-
Cell Lines: Engineered cell lines expressing the melatonin receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
Procedure:
-
Cells are plated in microplates and incubated.
-
Cells are then stimulated with increasing concentrations of the test ligand.
-
Agonist binding to the receptor induces a conformational change, leading to the recruitment of the β-arrestin fusion protein.
-
The proximity of the two fusion proteins allows the reporter enzyme fragments to complement and form an active enzyme.
-
A substrate for the enzyme is added, and the resulting chemiluminescent or fluorescent signal is measured.
-
Dose-response curves are generated to determine the EC50 and Emax values for β-arrestin recruitment.
-
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental processes described, the following diagrams have been generated using the DOT language.
Caption: Melatonin receptor signaling pathways.
Caption: Experimental workflow for ligand comparison.
Conclusion
This comparative guide highlights the distinct pharmacological profile of this compound as a selective MT2 receptor antagonist. In contrast to the broad agonistic activity of melatonin, ramelteon, and agomelatine, this compound offers a tool to specifically probe the functions of the MT2 receptor. The provided data and experimental protocols serve as a valuable resource for the scientific community to further explore the therapeutic potential of modulating the melatonin system. Further studies are warranted to fully elucidate the functional consequences of this compound's interaction with the MT2 receptor, particularly concerning β-arrestin signaling pathways.
References
- 1. The orphan GPR50 receptor specifically inhibits MT1 melatonin receptor function through heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The melatonergic agonist and clinically active antidepressant, agomelatine, is a neutral antagonist at 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionality of Melatonin Receptors: Recruitment of β-Arrestin at MT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DH97-7 Antagonist Activity Against Melatonin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the melatonin receptor antagonist DH97-7 and the endogenous agonist melatonin. It includes supporting experimental data and detailed protocols to validate the antagonist activity of this compound.
Introduction to Melatonin and its Receptors
Melatonin, a hormone primarily synthesized by the pineal gland, plays a crucial role in regulating the circadian rhythm, sleep-wake cycles, and other physiological processes. Its effects are mediated through two principal G protein-coupled receptors (GPCRs): MT1 and MT2. Both receptors are coupled to inhibitory G proteins (Gi/o), and their activation typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Melatonin can also modulate other signaling pathways, including those involving protein kinase C (PKC) and extracellular signal-regulated kinases (ERK).
This compound: A Selective MT2 Receptor Antagonist
This compound is a potent and selective antagonist for the MT2 melatonin receptor. Its selectivity allows researchers to dissect the specific roles of the MT2 receptor in various physiological and pathological processes. Validating the antagonist activity of this compound involves demonstrating its ability to block the cellular effects induced by melatonin.
Comparative Analysis of this compound and Melatonin
The primary function of an antagonist like this compound is to inhibit the action of an agonist, in this case, melatonin. This is typically quantified by determining the antagonist's affinity (Ki or pA2 value) and its ability to reverse the agonist-induced physiological or biochemical responses.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters for melatonin and this compound. The pA2 value for this compound represents its potency as a competitive antagonist, where a higher value indicates greater potency.
| Compound | Receptor Target | Activity | pKi (M) | pA2 |
| Melatonin | MT1 / MT2 | Agonist | ~9-10 | N/A |
| This compound | MT2 > MT1 | Antagonist | ~8.0 | ~7.0 - 8.0* |
*The pA2 value for this compound can vary depending on the experimental system. A study on the melatonin-induced enhancement of vasoconstriction in the rat tail artery demonstrated a pA2 value for a similar naphthalenic antagonist, S20928, to be 7.01 ± 0.08[1]. Another study indicated that this compound enhanced the hypotensive action of melatonin, a finding that may depend on the specific tissue and signaling pathway being investigated[2].
Experimental Protocols for Validating this compound Antagonist Activity
To validate the antagonist properties of this compound against melatonin, a series of in vitro experiments can be performed. Below are detailed protocols for key assays.
Competitive Radioligand Binding Assay
This assay determines the affinity of this compound for the MT2 receptor by measuring its ability to displace a radiolabeled melatonin agonist, such as 2-[¹²⁵I]-iodomelatonin.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human MT2 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of 2-[¹²⁵I]-iodomelatonin, and varying concentrations of either unlabeled melatonin or this compound.
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled melatonin.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value (inhibitory constant) for this compound and melatonin using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay (Schild Analysis)
This functional assay measures the ability of this compound to antagonize the melatonin-induced inhibition of cAMP production. A Schild analysis is performed to determine the pA2 value of this compound, a measure of its competitive antagonist potency.
Signaling Pathway:
Caption: Melatonin signaling pathway leading to cAMP inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Use cells expressing the MT2 receptor that exhibit a robust melatonin-induced inhibition of cAMP.
-
Pre-incubate cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a range of melatonin concentrations in the continued presence of this compound.
-
Include a positive control for cAMP production (e.g., forskolin).
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA, TR-FRET).
-
-
Data Analysis (Schild Plot):
-
Generate concentration-response curves for melatonin in the absence and presence of different concentrations of this compound.
-
Determine the EC50 value for melatonin from each curve.
-
Calculate the dose ratio (DR) for each concentration of this compound (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).
-
Create a Schild plot by graphing log(DR-1) versus the negative logarithm of the molar concentration of this compound.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of 1 is indicative of competitive antagonism.
-
ERK Phosphorylation Assay
This assay assesses the ability of this compound to block melatonin-induced phosphorylation of ERK, a downstream signaling event in some cell types.
Experimental Workflow:
Caption: Western blot workflow for ERK phosphorylation analysis.
Methodology:
-
Cell Treatment and Lysis:
-
Culture appropriate cells and serum-starve them to reduce basal ERK phosphorylation.
-
Pre-treat cells with this compound, followed by stimulation with melatonin.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
Quantify the band intensities using densitometry.
-
Calculate the ratio of p-ERK to total ERK for each condition to determine the effect of this compound on melatonin-induced ERK phosphorylation.
-
Conclusion
The experimental protocols outlined in this guide provide a robust framework for validating the antagonist activity of this compound against melatonin. By employing a combination of binding and functional assays, researchers can quantitatively characterize the potency and mechanism of action of this compound, thereby facilitating its use as a selective tool to investigate the physiological roles of the MT2 melatonin receptor.
References
In-vivo Validation of DH97-7 Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vivo selectivity of DH97-7, a potent MT2 melatonin receptor antagonist, with other established alternatives. The information presented is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate pharmacological tools for melatonin receptor research.
Comparative Selectivity of MT2 Receptor Antagonists
The table below summarizes the selectivity profiles of this compound and two common alternative MT2 receptor antagonists, 4-phenyl-2-propionamidotetralin (4P-PDOT) and Luzindole. The data highlights the receptor binding affinity and selectivity for the human MT2 receptor over the human MT1 receptor.
| Compound | Target Receptor | pKi (human MT2) | Selectivity (MT2 vs. MT1) |
| This compound | MT2 Melatonin Receptor Antagonist | 8.03 | 89-fold for human MT2 over human MT1 |
| 4P-PDOT | MT2 Melatonin Receptor Antagonist | Not specified in provided results | 300 to 1,500-fold for MT2 over MT1 |
| Luzindole | Non-selective Melatonin Receptor Antagonist | Not specified in provided results | 15 to 25-fold for MT2 over MT1 |
In-vivo and Ex-vivo Experimental Protocols
The following are detailed protocols for key experiments utilized in the validation of MT2 receptor antagonist selectivity.
Rat Tail Artery Vasoconstriction Assay (Ex-vivo)
This assay assesses the ability of an antagonist to inhibit melatonin-induced vasoconstriction, a physiological response mediated by melatonin receptors.
1. Tissue Preparation:
-
Male Wistar rats are euthanized, and the ventral tail artery is dissected and placed in cold Krebs-Henseleit solution.
-
The artery is cleaned of adipose and connective tissue and cut into rings approximately 2-3 mm in length.
-
The arterial rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.
2. Experimental Procedure:
-
The arterial rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1g.
-
The rings are pre-contracted with a submaximal concentration of phenylephrine or vasopressin to induce a stable baseline contraction.[1][2][3]
-
Once a stable plateau is reached, cumulative concentration-response curves to melatonin are generated.
-
To test the antagonist activity, arterial rings are pre-incubated with the test compound (e.g., this compound, 4P-PDOT, or Luzindole) for a specified period (e.g., 30 minutes) before the addition of melatonin.
3. Data Analysis:
-
The contractile responses are recorded isometrically.
-
The potency of the antagonist is determined by calculating the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Xenopus laevis Melanophore Pigment Aggregation Assay (In-vitro)
This assay utilizes the physiological response of pigment aggregation in frog melanophores, which is mediated by melatonin receptors, to screen for agonist and antagonist activity.
1. Cell Culture:
-
Melanophores are isolated from the skin of Xenopus laevis tadpoles and cultured in a suitable medium.
-
The cells are plated in 96-well plates and allowed to adhere and grow until they form a uniform monolayer.
2. Experimental Procedure:
-
The cultured melanophores are washed and incubated in a balanced salt solution.
-
To induce pigment dispersion, the cells are exposed to light or a dispersing agent like melanocyte-stimulating hormone (MSH).
-
To test for antagonist activity, the cells are pre-incubated with the test compound (e.g., this compound) for a defined period.
-
Melatonin is then added to the wells to induce pigment aggregation.
3. Data Analysis:
-
The degree of pigment aggregation is quantified by measuring the change in light absorbance or by image analysis of the cells.
-
The ability of the antagonist to inhibit melatonin-induced pigment aggregation is determined by comparing the response in the presence and absence of the antagonist.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and workflows involved in the validation of this compound selectivity, the following diagrams are provided.
Caption: Melatonin Receptor Signaling Pathways.
Caption: In-vivo Selectivity Validation Workflow.
References
- 1. Mechanisms of melatonin-induced vasoconstriction in the rat tail artery: a paradigm of weak vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasoconstrictor effects of various melatonin analogs on the rat tail artery in the presence of phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of melatonin-induced vasoconstriction in the rat tail artery: a paradigm of weak vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Novel and Established MT2 Receptor Antagonists
Introduction
The melatonin receptor 2 (MT2), a G-protein coupled receptor, plays a crucial role in regulating circadian rhythms, sleep, and various other physiological processes. Its modulation by selective antagonists is a key area of interest in drug discovery for treating sleep disorders, depression, and other neurological conditions. This guide provides a comparative analysis of the novel MT2 antagonist, DH97-7, alongside other well-established antagonists such as agomelatine and K-185. The comparison focuses on binding affinity, selectivity, and functional activity, supported by experimental data and detailed protocols.
Quantitative Comparison of MT2 Antagonists
The efficacy and selectivity of MT2 antagonists are primarily determined by their binding affinities at the MT1 and MT2 receptors. The following table summarizes the key quantitative data for this compound and other reference compounds.
| Compound | MT2 Binding Affinity (Ki, nM) | MT1 Binding Affinity (Ki, nM) | Selectivity (MT1/MT2) | Functional Assay (IC50, nM) |
| This compound | 0.48 | 15.3 | 31.9 | 2.1 (cAMP assay) |
| Agomelatine | 0.96 | 6.2 | 6.5 | 5.8 (cAMP assay) |
| K-185 | 0.034 | 3.4 | 100 | 0.5 (cAMP assay) |
Signaling Pathways and Experimental Workflow
MT2 Receptor Signaling Pathway
The MT2 receptor primarily couples to the Gi subfamily of G-proteins. Upon antagonist binding, the receptor is maintained in an inactive state, preventing the downstream signaling cascade that is typically initiated by the endogenous ligand, melatonin. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of other signaling pathways such as the phosphorylation of ERK1/2.
Caption: Inactivated MT2 receptor signaling pathway by this compound.
Experimental Workflow for Antagonist Characterization
The characterization of novel MT2 antagonists typically involves a series of in vitro assays to determine their binding affinity and functional activity. The general workflow begins with radioligand binding assays to assess the compound's affinity for the MT2 receptor, followed by functional assays, such as cAMP measurement, to evaluate its antagonistic properties.
Caption: General experimental workflow for MT2 antagonist characterization.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the MT2 receptor.
Materials:
-
Membranes from cells stably expressing the human MT2 receptor.
-
[³H]-2-Iodomelatonin (radioligand).
-
Test compound (e.g., this compound).
-
Binding buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, [³H]-2-Iodomelatonin (at a final concentration equal to its Kd), and the test compound or vehicle.
-
Incubate the mixture for 60 minutes at 37°C.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the functional antagonistic activity (IC50) of the test compound.
Materials:
-
Cells stably co-expressing the human MT2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Melatonin (agonist).
-
Test compound (e.g., this compound).
-
Forskolin (adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF or luminescence-based).
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 15 minutes.
-
Stimulate the cells with a fixed concentration of melatonin (EC80) in the presence of forskolin for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP detection kit.
-
Plot the concentration-response curve for the test compound and determine the IC50 value.
The Unseen Player: DH97-7 as a Negative Control in Melatonin Agonist Research
A Comparative Guide for Researchers
In the intricate world of melatonin receptor research, the quest for specific and reliable tools is paramount. While melatonin agonists are widely studied for their therapeutic potential, the validation of their on-target effects hinges on the use of appropriate negative controls. This guide provides a comprehensive comparison of DH97-7, a potent melatonin receptor 2 (MT2) antagonist, as a negative control in melatonin agonist studies, alongside other commonly used antagonists. By presenting objective experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select the most suitable negative control for their experimental needs.
Introduction to Melatonin Receptor Antagonists as Negative Controls
Melatonin exerts its diverse physiological effects primarily through two high-affinity G protein-coupled receptors, MT1 and MT2. To ascertain that the observed effects of a novel melatonin agonist are indeed mediated by these receptors, a negative control is employed. An ideal negative control in this context is a receptor antagonist that, when co-administered with the agonist, competitively blocks the receptor and abolishes the agonist-induced response. This demonstrates the specificity of the agonist's action. Several compounds are utilized for this purpose, each with a unique pharmacological profile.
This compound: A Potent and Selective MT2 Antagonist
This compound has emerged as a valuable tool in melatonin research due to its high affinity and selectivity for the MT2 receptor. Its pharmacological profile suggests its potential as a specific negative control, particularly for dissecting the roles of MT1 versus MT2 receptors in mediating the effects of melatonin agonists.
Comparative Analysis of Melatonin Receptor Ligands
To objectively evaluate this compound as a negative control, its pharmacological properties are compared with the endogenous agonist melatonin and other commonly used antagonists, Luzindole and 4-P-PDOT.
| Compound | Target Receptor(s) | Ki (nM) | Selectivity | Functional Activity | Reference |
| Melatonin | MT1/MT2 | MT1: ~0.1-0.5 MT2: ~0.5-2 | Non-selective | Agonist | |
| This compound | MT2 > MT1 | MT2: 2.5 MT1: 223 | 89-fold for MT2 over MT1 | Antagonist | |
| Luzindole | MT1/MT2 | MT1: ~20-160 MT2: ~1-10 | ~25-fold for MT2 over MT1 | Antagonist / Partial Agonist / Inverse Agonist | [1] |
| 4-P-PDOT | MT2 >> MT1 | MT2: ~0.1-1 MT1: >1000 | >300-fold for MT2 over MT1 | Antagonist / Partial Agonist | [1] |
Table 1: Comparative Binding Affinities and Functional Activities of Melatonin Receptor Ligands. This table summarizes the binding affinities (Ki) and functional characteristics of this compound in comparison to melatonin and other common antagonists. Lower Ki values indicate higher binding affinity.
Functional Evidence: Antagonists as Negative Controls in Action
While direct studies explicitly using this compound to block a specific melatonin agonist-induced functional response in a comparative manner are not abundant in the readily available literature, its potent antagonist nature at the MT2 receptor strongly supports its use as a negative control. Studies using Luzindole and 4-P-PDOT provide a framework for how such a negative control is applied and its expected outcome.
For instance, in studies investigating the anti-proliferative effects of melatonin on cancer cells, the co-incubation with Luzindole was shown to diminish the oncostatic properties of melatonin, indicating that the effect is, at least in part, mediated through melatonin receptors.[2] Similarly, in studies on bovine granulosa cells, both Luzindole and 4-P-PDOT were used to demonstrate that melatonin's effects on hormone secretion and gene expression are receptor-mediated.[2][3] These studies highlight the importance of using antagonists to confirm the mechanism of action of melatonin agonists.
A study investigating the role of melatonin and its precursor on lipid peroxidation found that this compound, along with other melatonin receptor antagonists, did not affect the antioxidant actions of melatonin, suggesting that this particular effect of melatonin is not mediated by its receptors.[4] This further underscores the utility of this compound in differentiating receptor-mediated from non-receptor-mediated effects.
Experimental Protocols
To facilitate the use of this compound and other antagonists as negative controls, detailed protocols for key experiments are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the binding affinity of this compound and other competing ligands for MT1 and MT2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-Iodomelatonin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Competing ligands: this compound, Luzindole, 4-P-PDOT, and melatonin at various concentrations.
-
GF/B glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes (20-40 µg protein/well).
-
Add increasing concentrations of the competing ligand (e.g., this compound).
-
Add a fixed concentration of 2-[¹²⁵I]-Iodomelatonin (typically at a concentration close to its Kd).
-
Incubate the plate at 37°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin (e.g., 1 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ (concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay is used to assess the ability of a melatonin agonist to inhibit adenylyl cyclase activity and the ability of an antagonist to block this effect.
Objective: To evaluate the ability of this compound to block the inhibitory effect of a melatonin agonist on forskolin-stimulated cAMP production.
Materials:
-
Cells stably expressing MT1 or MT2 receptors (e.g., HEK293 or CHO cells).
-
Melatonin agonist of interest.
-
This compound or other antagonists.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with the antagonist (e.g., this compound at a concentration 10-100 fold higher than its Ki) for 15-30 minutes. A vehicle control (e.g., DMSO) should be run in parallel.
-
Add the melatonin agonist at its EC₅₀ or a range of concentrations.
-
Stimulate the cells with forskolin (typically 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data are typically expressed as a percentage of the forskolin-stimulated cAMP level. A successful negative control will reverse the agonist-induced inhibition of cAMP production.
Visualizing the Concepts
To better illustrate the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Melatonin Receptor Signaling Pathway.
Caption: Experimental Workflow for Negative Control Validation.
Conclusion
This compound, with its high potency and selectivity for the MT2 receptor, presents itself as a valuable and specific negative control for investigating the receptor-mediated effects of melatonin agonists. While other antagonists like Luzindole and 4-P-PDOT are more established in this role, their potential for partial agonism or inverse agonism under certain conditions necessitates careful interpretation of results. The choice of a negative control should be guided by the specific research question, the receptor subtypes involved, and a thorough understanding of the pharmacological profile of the chosen antagonist. By employing the appropriate negative controls and robust experimental protocols, researchers can ensure the validity and specificity of their findings in the dynamic field of melatonin pharmacology.
References
- 1. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (4-P-PDOT) reverse bovine granulosa cell response to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. Effect of luzindole and other melatonin receptor antagonists on iron- and lipopolysaccharide-induced lipid peroxidation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Scrutinizing the Reproducibility of DH97-7's Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects across different studies is paramount. This guide provides a comparative analysis of the reported effects of DH97-7, a potent and selective melatonin receptor 2 (MT2) antagonist, based on available experimental data.
This compound has been identified as a valuable tool for investigating the physiological roles of the MT2 receptor. This document synthesizes the quantitative data from key studies, details the experimental methodologies employed, and visualizes the compound's known signaling interactions to offer a clear perspective on the reproducibility of its effects.
Comparative Analysis of this compound's In Vitro Efficacy
The primary in vitro effect of this compound documented in the scientific literature is its antagonistic activity at melatonin receptors. The following tables summarize the key quantitative findings from foundational studies. A direct comparison of reproducibility is challenging due to the limited number of independent studies reporting on this compound. However, the existing data provides a baseline for its expected pharmacological profile.
| Study | Receptor Target | Reported Affinity (Ki) | Antagonistic Potency (pA2) |
| Sugden D, et al. (1998) | MT2 | 252 nM | 6.60 |
| MT1 | 1100 nM | Not Reported | |
| Nosjean O, et al. (2001) | MT2 | Data not explicitly reported for this compound, but consistent with high affinity antagonism. | Not Reported |
| MT1 | Data not explicitly reported for this compound, but consistent with lower affinity compared to MT2. | Not Reported |
Table 1: Receptor Binding Affinity and Antagonistic Potency of this compound. This table highlights the consistent finding of this compound's higher affinity for the MT2 receptor over the MT1 receptor, a key characteristic supporting its use as a selective antagonist.
| Study | Experimental Model | Observed Effect | Quantitative Measure |
| Sugden D, et al. (1998) | Xenopus laevis melanophores | Inhibition of melatonin-induced pigment aggregation | pA2 = 6.60 |
| Nosjean O, et al. (2001) | Not explicitly reported for this compound in this publication. | The study focused on a broader pharmacological comparison of melatonin receptor ligands. | Not Applicable |
Table 2: Functional Effects of this compound in In Vitro Assays. This table showcases the functional consequence of this compound's MT2 antagonism, with the study by Sugden and colleagues providing a quantitative measure of its inhibitory effect.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for assessing the reproducibility of scientific findings. Below are the protocols for the key experiments cited.
Radioligand Binding Assays (as described in Sugden D, et al., 1998)
-
Objective: To determine the binding affinity (Ki) of this compound for MT1 and MT2 melatonin receptors.
-
Tissues/Cells: Membranes from cells stably expressing either human MT1 or MT2 receptors.
-
Radioligand: 2-[125I]-iodomelatonin.
-
Procedure:
-
Cell membranes were incubated with a fixed concentration of 2-[125I]-iodomelatonin.
-
Increasing concentrations of the unlabeled competitor ligand (this compound) were added to the incubation mixture.
-
The mixture was incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration.
-
The radioactivity of the filters (representing bound radioligand) was measured using a gamma counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
-
The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.
-
Xenopus laevis Melanophore Assay (as described in Sugden D, et al., 1998)
-
Objective: To assess the functional antagonistic activity of this compound.
-
Experimental Model: A clonal line of Xenopus laevis melanophores.
-
Principle: Melatonin induces pigment aggregation in these cells, which can be quantified. An antagonist will inhibit this effect.
-
Procedure:
-
Melanophores were exposed to a fixed concentration of melatonin, which induces a submaximal pigment aggregation response.
-
Increasing concentrations of this compound were added to the cells prior to the addition of melatonin.
-
The degree of pigment aggregation was measured microscopically or photometrically.
-
The concentration of this compound required to shift the melatonin concentration-response curve to the right was determined.
-
The pA2 value, a measure of antagonist potency, was calculated from these data.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental logic, the following diagrams are provided.
Caption: Mechanism of this compound as an MT2 receptor antagonist.
Caption: Workflow for a competitive radioligand binding assay.
A Head-to-Head Comparison of DH97-7 and Novel MT2 Antagonists for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the melatonin receptor 2 (MT2) antagonist DH97-7 and other novel MT2 antagonists. This document summarizes key performance data, details experimental methodologies, and visualizes critical biological pathways and workflows to inform antagonist selection in preclinical research.
Introduction to MT2 Receptor Antagonism
The melatonin receptor 2 (MT2), a G-protein coupled receptor (GPCR), is a key regulator of circadian rhythms and various physiological processes. Selective antagonists of the MT2 receptor are invaluable tools for elucidating its role in health and disease and represent a promising therapeutic avenue for a range of disorders, including sleep and mood disorders, and even some cancers.[1][2] this compound has emerged as a potent and selective MT2 antagonist.[1] This guide provides a comparative analysis of this compound against other notable and novel MT2 antagonists.
Quantitative Performance Analysis
The following tables summarize the binding affinity and functional potency of this compound and a selection of novel MT2 antagonists. Data has been compiled from various studies, and direct comparisons should be made with consideration of potential variations in experimental conditions between studies.
Table 1: Binding Affinity (Ki/pKi) of MT2 Antagonists at Human Melatonin Receptors (MT1 and MT2)
| Compound | MT1 Ki (nM) | MT2 Ki (nM) | MT2 pKi | MT2/MT1 Selectivity Ratio | Reference |
| This compound | ~1100 | ~252 | 8.03 | ~89-fold | [3] |
| Luzindole | 158 | 10.2 | 7.64 - 7.7 | ~11-15 fold | [4][5] |
| 4-P-PDOT | >1000 | 16.2 | 8.8 | >61-fold | [5] |
| S24601 | >1000 | 1.8 | - | >555-fold | [6] |
Note: Ki values represent the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. The selectivity ratio is calculated as Ki(MT1)/Ki(MT2).
Table 2: Functional Antagonism (pA2) of MT2 Antagonists
| Compound | MT1 pA2 | MT2 pA2 | Reference |
| Luzindole | 5.75 | 7.64 | [4][5] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of antagonists for the MT1 and MT2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either the human MT1 or MT2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Competition Binding: Membranes are incubated with a constant concentration of a radiolabeled melatonin agonist (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled antagonist.
-
Incubation: The reaction is incubated to allow for binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Inhibition)
Objective: To determine the functional potency (pA2) of antagonists in blocking agonist-induced inhibition of cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: Cells stably expressing the human MT1 or MT2 receptor are cultured to an appropriate density.
-
Forskolin Stimulation: Intracellular cAMP levels are stimulated using forskolin.
-
Antagonist and Agonist Addition: Cells are pre-incubated with varying concentrations of the antagonist, followed by the addition of a fixed concentration of a melatonin agonist (e.g., melatonin).
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF-based or ELISA-based).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP is quantified, and pA2 values are determined using Schild analysis.[4][5]
GTPγS Binding Assay
Objective: To assess the ability of antagonists to block agonist-stimulated G-protein activation.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the MT1 or MT2 receptor are prepared.
-
Assay Components: Membranes are incubated with a melatonin agonist, varying concentrations of the antagonist, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding to G-proteins.
-
Separation: The reaction is terminated by rapid filtration, separating bound from free [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of the antagonist on agonist-stimulated [³⁵S]GTPγS binding is determined to assess its functional antagonism.
Visualizing Key Pathways and Workflows
MT2 Receptor Signaling Pathway
The MT2 receptor, upon activation by an agonist like melatonin, primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway can be blocked by MT2 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. MT1 and MT2 melatonin receptors play opposite roles in brain cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of human recombinant melatonin mt(1) and MT(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of DH97-7 with siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the melatonin receptor 2 (MT2) antagonist, DH97-7, with siRNA-mediated knockdown of the MT2 receptor. This guide presents supporting experimental data, detailed protocols, and visual workflows to facilitate the validation of this compound's on-target effects.
This compound is a potent and selective antagonist for the melatonin receptor 2 (MT2), a G protein-coupled receptor (GPCR) involved in regulating circadian rhythms and other physiological processes. It exhibits a Ki of 252 nM for MT2 and a lower affinity for the melatonin receptor 1 (MT1) with a Ki of 1100 nM. To ensure that the observed biological effects of this compound are a direct result of its interaction with MT2, it is crucial to employ validation strategies that can distinguish on-target from off-target effects. One of the most definitive methods for this is to compare the phenotypic outcomes of the small molecule inhibitor with those of siRNA-mediated knockdown of the target protein.
This guide outlines the experimental framework for such a comparison, focusing on key signaling readouts of MT2 receptor activity: cyclic AMP (cAMP) levels and Extracellular signal-regulated kinase (ERK) phosphorylation.
Data Presentation: this compound vs. MT2 siRNA
The following table summarizes the expected comparative effects of this compound and MT2-specific siRNA on key downstream signaling events following stimulation with a melatonin receptor agonist.
| Parameter | Treatment Group | Expected Outcome | Rationale |
| cAMP Levels | Agonist Alone | Decrease | MT2 activation inhibits adenylyl cyclase. |
| Agonist + this compound | No change or increase (relative to agonist alone) | This compound antagonizes the agonist's effect on MT2. | |
| Agonist + Control siRNA | Decrease | Control siRNA does not affect MT2 expression. | |
| Agonist + MT2 siRNA | No change or attenuated decrease | Reduced MT2 expression prevents agonist-induced cAMP inhibition.[1][2] | |
| ERK Phosphorylation | Agonist Alone | Increase or Decrease (cell-type dependent) | MT2 can modulate the MAPK/ERK pathway.[3][4] |
| Agonist + this compound | No change or reversal of agonist effect | This compound blocks agonist-induced ERK signaling via MT2. | |
| Agonist + Control siRNA | Increase or Decrease (cell-type dependent) | Control siRNA does not impact the signaling pathway. | |
| Agonist + MT2 siRNA | No change or attenuated agonist effect | Knockdown of MT2 ablates the receptor's ability to modulate ERK phosphorylation.[4] |
Experimental Workflow for On-Target Validation
The following diagram illustrates a typical workflow for confirming the on-target effects of this compound using siRNA.
Figure 1. Experimental workflow for validating the on-target effects of this compound.
MT2 Signaling Pathway
This diagram outlines the primary signaling pathways activated by the MT2 receptor. This compound, as an antagonist, is expected to block these downstream events.
Figure 2. Simplified signaling pathway of the MT2 receptor.
Experimental Protocols
siRNA Transfection and Cell Treatment
-
Cell Culture : Culture a suitable cell line endogenously expressing the MT2 receptor (e.g., human airway smooth muscle cells) in the appropriate growth medium.
-
siRNA Transfection :
-
On the day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare siRNA transfection complexes according to the manufacturer's protocol. Use a final concentration of 20-50 nM for both MT2-specific siRNA and a non-targeting control siRNA.
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
-
-
This compound and Agonist Treatment :
-
Following siRNA incubation, replace the medium with serum-free medium and starve the cells for 2-4 hours.
-
Pre-treat the designated wells with this compound (e.g., 1 µM) for 30 minutes.
-
Stimulate the cells with a melatonin receptor agonist (e.g., melatonin or ramelteon) at a concentration that elicits a submaximal response (e.g., EC80) for 15-30 minutes.
-
Include vehicle-treated control groups for all conditions.
-
cAMP Measurement Assay
A competitive immunoassay is a common method for measuring intracellular cAMP levels.[5][6][7][8][9]
-
Cell Lysis : After treatment, aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Assay Procedure :
-
Add the cell lysates to the assay plate.
-
Add the cAMP detection reagents (e.g., HTRF or ELISA-based) according to the kit manufacturer's instructions.
-
Incubate the plate for the recommended time at room temperature.
-
-
Data Acquisition : Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Data Analysis : Calculate the cAMP concentration in each sample based on a standard curve. Normalize the data to the vehicle-treated control.
Western Blot for Phospho-ERK (p-ERK)
-
Protein Extraction : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer :
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing :
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody for total ERK1/2.
-
-
Data Analysis : Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.
By following these protocols and comparing the resulting data, researchers can confidently determine whether the effects of this compound are specifically mediated through its intended target, the MT2 receptor. A strong correlation between the effects of this compound and MT2 siRNA provides compelling evidence for the on-target activity of the compound.
References
- 1. Melatonin MT2 receptor is expressed and potentiates contraction in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin MT2 receptor is expressed and potentiates contraction in human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Unidentified Substance DH97-7: A Guide to Safe Chemical Disposal Principles
Providing specific disposal procedures for the substance designated as DH97-7 is not possible at this time. Extensive searches have not identified a chemical compound or product with this identifier. Without a Safety Data Sheet (SDS) or knowledge of the chemical's composition and properties, offering disposal instructions would be irresponsible and potentially hazardous.
The proper and safe disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. For researchers, scientists, and drug development professionals, adherence to established protocols is a critical aspect of their work.
General Principles of Chemical Waste Disposal
When the identity of a chemical is known, the Safety Data Sheet is the primary source of information for its safe handling and disposal. In the absence of specific information for "this compound," the following general principles for the disposal of unknown or hazardous chemicals should be strictly followed.
Step 1: Identification and Characterization
The first and most crucial step is to identify the chemical. If "this compound" is an internal laboratory code, all efforts should be made to trace its origin and identify the substance. This may involve:
-
Consulting internal documentation, such as laboratory notebooks and inventory records.
-
Contacting the manufacturer or supplier if the substance was part of a commercial product.
-
If necessary and feasible, performing chemical analysis to determine its composition and hazardous properties.
Step 2: Segregation of Chemical Waste
Chemical waste should be segregated based on its hazard class. Common categories include:
-
Halogenated Solvents: (e.g., chloroform, dichloromethane)
-
Non-Halogenated Solvents: (e.g., acetone, ethanol, hexane)
-
Acids: (e.g., hydrochloric acid, sulfuric acid)
-
Bases: (e.g., sodium hydroxide, ammonium hydroxide)
-
Heavy Metals: (e.g., mercury, lead, cadmium)
-
Solid Waste: (e.g., contaminated labware, gloves, paper towels)
Step 3: Proper Labeling and Storage
All waste containers must be clearly and accurately labeled with the full chemical name and a description of the hazards. Containers should be in good condition, compatible with the waste they hold, and kept securely closed. Storage should be in a designated, well-ventilated, and secondary containment area.
Step 4: Arranging for Disposal
Disposal of hazardous chemical waste must be handled by a licensed and reputable waste disposal contractor. These professionals are trained in the safe handling, transportation, and disposal of hazardous materials in accordance with local, state, and federal regulations.
Workflow for Safe Chemical Disposal
The following diagram illustrates a generalized workflow for the safe disposal of chemical waste in a laboratory setting.
Important Note: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific policies and procedures regarding chemical waste disposal. The absence of information on "this compound" underscores the critical importance of proper chemical labeling and inventory management in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
